molecular formula C9H9BrO B8198562 5-Bromoindan-4-ol

5-Bromoindan-4-ol

Cat. No.: B8198562
M. Wt: 213.07 g/mol
InChI Key: GOMUHOXBRCTZLM-UHFFFAOYSA-N
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Description

5-Bromoindan-4-ol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoindan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoindan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMUHOXBRCTZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Indanones and Their Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromoindan-4-ol from 5-bromo-1-indanone

The indanone scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Specifically, substituted indanones like 5-bromo-1-indanone serve as versatile building blocks for a wide array of more complex molecules, including potential therapeutic agents for cancer and Alzheimer's disease.[3][4][5] The transformation of the ketone functionality within this scaffold into a secondary alcohol is a critical step in many synthetic pathways, opening up new avenues for molecular elaboration.

This guide provides a detailed technical overview of the synthesis of 5-Bromoindan-4-ol through the chemical reduction of its parent ketone, 5-bromo-1-indanone. We will delve into the mechanistic rationale behind the choice of reagents, provide a field-proven experimental protocol, and outline the necessary safety and characterization procedures to ensure a successful and reproducible synthesis.

Pillar 1: Causality in Synthetic Strategy - Selecting the Optimal Reduction Pathway

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The primary consideration is the selection of a reducing agent that is effective for the carbonyl group while remaining inert to other functionalities on the molecule, such as the aromatic ring and the carbon-bromine bond.

Hydride Reductions: The Preferred Route

Hydride-based reagents are the most common and efficient choice for this type of reduction.

  • Sodium Borohydride (NaBH₄): This reagent stands out as the preferred choice for the reduction of 5-bromo-1-indanone.[6][7] NaBH₄ is a mild and selective reducing agent, primarily targeting aldehydes and ketones.[6][8] Its key advantages include:

    • Chemoselectivity: It does not typically reduce other common functional groups like esters, carboxylic acids, or amides under standard conditions, which is advantageous in more complex syntheses.[7][9]

    • Operational Simplicity: The reaction can be run in standard protic solvents like methanol or ethanol at ambient or sub-ambient temperatures, requiring no specialized equipment.

    • Enhanced Safety Profile: Compared to more powerful hydride reagents, NaBH₄ is significantly safer to handle, although it still requires appropriate precautions.

  • Lithium Aluminum Hydride (LiAlH₄): While a much more powerful reducing agent capable of reducing ketones, LiAlH₄ is generally considered excessive and less safe for this transformation. Its high reactivity and violent reaction with water and protic solvents necessitate stricter anhydrous conditions and more demanding handling procedures. For a simple ketone reduction where milder reagents suffice, the operational complexity and safety risks of LiAlH₄ are unwarranted.

Catalytic Hydrogenation: A Viable Alternative

Catalytic hydrogenation presents another possible method, involving the use of hydrogen gas (H₂) and a metal catalyst.[10]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[10][11] The ketone and hydrogen are adsorbed onto the metal surface, facilitating the addition of hydrogen across the carbonyl double bond.[11]

  • Considerations: While effective, this method has potential drawbacks for this specific substrate. Certain hydrogenation catalysts, particularly under harsh conditions, can risk causing hydrodebromination (cleavage of the C-Br bond). Furthermore, the requirement for pressurized hydrogen gas and specialized equipment makes it a less accessible option for many standard research laboratories compared to the simplicity of a borohydride reduction.

Given these considerations, sodium borohydride emerges as the most logical, efficient, and safest choice for the synthesis of 5-Bromoindan-4-ol from 5-bromo-1-indanone.

Pillar 2: Self-Validating Protocols - The Reduction of 5-bromo-1-indanone

The following protocol is designed to be robust and reproducible. The causality behind each step is explained to provide a deeper understanding of the process.

Chemical Transformation Diagram

G reactant 5-bromo-1-indanone product 5-Bromoindan-4-ol reactant->product Reduction reagents 1) NaBH₄, Methanol 2) H₂O or mild acid (workup)

Caption: Chemical reduction of 5-bromo-1-indanone to 5-Bromoindan-4-ol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-indanone (e.g., 5.0 g, 23.7 mmol).

    • Add methanol (100 mL) to dissolve the starting material completely.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling is critical to moderate the initial exothermic reaction upon addition of the reducing agent and to prevent potential side reactions.

  • Reduction:

    • Slowly add sodium borohydride (e.g., 1.34 g, 35.5 mmol, 1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike. Using a slight excess of NaBH₄ ensures the reaction goes to completion.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl) dropwise until gas evolution ceases.[12] Causality: The mild acid neutralizes any remaining NaBH₄ and hydrolyzes the borate-ester intermediate to the desired alcohol.

    • Remove the methanol from the mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers in a separatory funnel and wash sequentially with deionized water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL). Causality: The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-Bromoindan-4-ol, typically as a white to off-white solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product in high purity.

Pillar 3: Authoritative Grounding and Data Integrity

Quantitative Data Summary
ParameterDescription
Starting Material 5-bromo-1-indanone
Reagent Sodium Borohydride (NaBH₄)
Stoichiometry ~1.5 equivalents of NaBH₄
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Work-up Quench Saturated aq. NH₄Cl or dilute HCl
Typical Yield >90% (after purification)
Product Appearance White to off-white solid
Characterization and Validation

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

  • Infrared (IR) Spectroscopy: The most telling change is the disappearance of the strong ketone C=O stretch (typically ~1700 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (typically ~3200-3500 cm⁻¹) in the product.

  • ¹H NMR Spectroscopy: Expect the appearance of a new signal for the hydroxyl proton (-OH) and a characteristic signal for the carbinol proton (the H attached to the carbon bearing the -OH group). The signals for the adjacent CH₂ protons will also shift and may show more complex splitting.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal (typically >200 ppm) will be absent in the product spectrum, replaced by a new signal for the alcohol carbon (typically in the 60-80 ppm range).

Safety and Handling Precautions
  • Sodium Borohydride: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[13][14] It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[14][15]

  • Handling: All manipulations of solid NaBH₄ should be performed in a well-ventilated chemical fume hood.[16] Avoid creating dust. Ensure there are no open flames or ignition sources nearby during the reaction and work-up.

  • Quenching: The quenching step must be performed slowly and with cooling, as the reaction with acid is exothermic and produces hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Boron-containing waste should be handled as specified by your institution's safety office.

References

  • 5.2: Catalytic Hydrogenation - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Sodium Borohydride - Common Organic Chemistry . Organic Chemistry. Available at: [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - ResearchGate . ResearchGate. Available at: [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Indanone synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • 546 Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one . International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH . National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate . ResearchGate. Available at: [Link]

  • Safety Data Sheet: Sodium borohydride - Carl ROTH . Carl ROTH. Available at: [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press . Atlantis Press. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure . University of California. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis . Organic Synthesis. Available at: [Link]

  • Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones - PubMed . National Institutes of Health. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - SciSpace . SciSpace. Available at: [Link]

  • Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 . American Chemical Society. Available at: [Link]

  • The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies - Stevens Institute of Technology . Stevens Institute of Technology. Available at: [Link]

Sources

Structural Confirmation of 5-Bromoindan-4-ol: A Multi-Tiered Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of 5-bromoindan-4-ol is a critical checkpoint in the development of kinase inhibitors and fused-ring pharmaceutical intermediates. As a scaffold, the 4-hydroxyindane core presents unique regiochemical challenges during halogenation. Electrophilic aromatic substitution (bromination) of 4-indanol typically yields a mixture of the ortho-brominated (5-bromo) and para-brominated (7-bromo) isomers, with the meta (6-bromo) isomer appearing as a minor impurity.

Distinguishing the target 5-bromoindan-4-ol from its regioisomers cannot rely solely on low-resolution mass spectrometry or 1D NMR chemical shifts due to the electronic similarity of the isomers. This guide outlines a self-validating, multi-tiered analytical protocol combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NOESY/HMBC), and X-Ray Crystallography to definitively assign the structure.

The Regiochemical Challenge

In the synthesis of 5-bromoindan-4-ol, the directing effects of the hydroxyl group at position C4 compete with the steric constraints of the fused cyclopentane ring.

  • Target: 5-Bromoindan-4-ol (ortho-substitution).

  • Primary Impurity: 7-Bromoindan-4-ol (para-substitution).

  • Secondary Impurity: 6-Bromoindan-4-ol (meta-substitution).

The structural similarity between the 5-bromo and 7-bromo isomers necessitates a reliance on spatial connectivity (NOE) rather than just electronic connectivity (scalar coupling).

Isomer Comparison Table
Feature5-Bromoindan-4-ol (Target)7-Bromoindan-4-ol (Isomer)6-Bromoindan-4-ol (Isomer)
Substitution Pattern 1,2,3,4-tetrasubstituted benzene1,2,3,4-tetrasubstituted benzene1,2,4,5-tetrasubstituted benzene
Aromatic Protons H6, H7 (Ortho)H5, H6 (Ortho)H5, H7 (Meta)

Coupling
~8.0 Hz (Doublets)~8.0 Hz (Doublets)< 2.0 Hz (Singlets/Fine doublets)
Key NOE Signal Strong NOE between Ar-H and Benzylic-HNo NOE between Ar-H and Benzylic-HWeak/Mixed

Analytical Strategy & Logic

The confirmation logic follows a subtractive methodology:

  • Establish Core Identity: HRMS confirms the elemental formula (

    
    ).
    
  • Eliminate Meta-Isomer:

    
    H NMR coupling constants (
    
    
    
    ) differentiate ortho vs. meta protons.
  • Differentiate Ortho vs. Para: 2D NOESY NMR determines the position of the remaining aromatic protons relative to the saturated ring.

Decision Logic Pathway

The following diagram illustrates the autonomous decision-making process for structural assignment.

G Start Crude Product (Bromination of 4-Indanol) HRMS Step 1: HRMS Analysis Confirm C9H9BrO Start->HRMS NMR_1H Step 2: 1H NMR (Aromatic Region) HRMS->NMR_1H Coupling Analyze Coupling Constants (J) NMR_1H->Coupling Meta J < 2 Hz (Meta Coupling) Coupling->Meta Singlets/Small Doublets Ortho J ~ 8 Hz (Ortho Coupling) Coupling->Ortho Large Doublets Meta_Concl Identify: 6-Bromoindan-4-ol (REJECT) Meta->Meta_Concl NOESY Step 3: 2D NOESY NMR Check Ar-H to Benzylic-H Interaction Ortho->NOESY NOE_Check Is there NOE between Ar-H and Cyclopentane H1/H3? NOESY->NOE_Check Yes_NOE YES: H7 is present (Adjacent to Bridgehead) NOE_Check->Yes_NOE No_NOE NO: H7 is substituted by Br (Remote from Bridgehead) NOE_Check->No_NOE Target CONFIRMED: 5-Bromoindan-4-ol Yes_NOE->Target Impurity IDENTIFIED: 7-Bromoindan-4-ol (REJECT) No_NOE->Impurity

Caption: Logical workflow for the structural discrimination of bromoindan-4-ol regioisomers.

Detailed Experimental Protocol

High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, validate the molecular formula to rule out dibrominated species.

  • Method: ESI-TOF or APCI in Negative Mode (phenols ionize well in negative mode).

  • Expected Result:

    
     peak at m/z 210.976 (for 
    
    
    
    ) and 212.974 (for
    
    
    ) with a 1:1 isotopic pattern.
  • Failure Mode: A cluster at m/z ~290 indicates dibromination (e.g., 5,7-dibromoindan-4-ol).

Nuclear Magnetic Resonance (NMR)

This is the definitive step. Dissolve ~10 mg of sample in


 or 

.
A.

H NMR (1D) Analysis

Focus on the aromatic region (6.5 – 7.5 ppm).

  • Observation: You should observe two distinct proton signals.

  • Coupling Check: Calculate the coupling constant (

    
    ).
    
    • If

      
      : The protons are ortho to each other. This restricts possibilities to 5-bromo  (H6/H7) or 7-bromo  (H5/H6).
      
    • If

      
      : The protons are meta. This confirms 6-bromoindan-4-ol .
      
B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This experiment measures through-space proximity (< 5 Å).

  • Setup: Standard NOESY pulse sequence, mixing time (

    
    ) = 500 ms.
    
  • Critical Interaction to Look For:

    • Identify the benzylic protons of the cyclopentane ring (typically multiplets at ~2.8–3.0 ppm, corresponding to positions 1 and 3).

    • Identify the aromatic doublet that is more shielded (usually H7 in the 5-bromo isomer or H5 in the 7-bromo isomer, though shifts vary).

  • Interpretation:

    • In 5-Bromoindan-4-ol: The bromine is at C5.[1][2] The proton at C7 is present. C7 is adjacent to the bridgehead C7a. Therefore, H7 is spatially close to the benzylic protons at C1 .

      • Result:Strong Cross-peak between the aromatic doublet (H7) and the aliphatic multiplet (H1).

    • In 7-Bromoindan-4-ol: The bromine is at C7.[2] The aromatic protons are at C5 and C6. Neither H5 nor H6 is adjacent to the bridgehead carbons (C3a/C7a). They are "isolated" from the aliphatic ring by the OH and Br groups.

      • Result:No Cross-peak (or very weak) between aromatic protons and aliphatic multiplets.

X-Ray Crystallography (The Gold Standard)

If the oil/solid can be recrystallized (e.g., from hexanes/EtOAc or vapor diffusion with pentane), single-crystal XRD provides absolute configuration.

  • Relevance: Indanone derivatives often crystallize well due to

    
    -stacking interactions.
    
  • Protocol: Mount crystal >0.1mm. Collect data at 100K to reduce thermal motion. Solve structure using direct methods.

  • Validation: Look for the C-Br bond length (~1.90 Å) and its position relative to the hydroxyl oxygen.

Synthetic Context & Causality

Understanding why the 5-bromo isomer forms is crucial for optimization.

  • Directing Groups: The -OH group is a strong ortho/para director.

  • Sterics vs. Electronics:

    • Position 7 (Para): Electronically favorable and sterically accessible. Often the major product in standard bromination of phenols.

    • Position 5 (Ortho): Electronically favorable but sterically crowded by the adjacent -OH. However, in fused systems like indane, the "Mills-Nixon effect" (bond fixation) and the strain of the 5-membered ring can alter reactivity profiles.

  • Control: To favor the 5-bromo (ortho) product, conditions often involve blocking the para-position or using specific halogenating agents that coordinate with the phenol oxygen (e.g.,

    
     with amine catalysts or low-temperature controlled addition).
    

References

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one . PubChem / NIH. (Provides crystallographic precedents for brominated indanone cores).

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones . Molecules / NIH. (Details regioselectivity in indane systems).

  • Selective Bromination of 4-Chloro-1-indanone . South African Journal of Chemistry. (Discusses bromination patterns on the cyclopentane vs benzene ring).

  • PubChem Compound Summary for 5-Bromoindole . (Comparative spectral data for 5-bromo fused systems).

Sources

Potential biological activity of 5-Bromoindan-4-ol.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigation of 5-Bromoindan-4-ol's Potential Biological Activity

Abstract

5-Bromoindan-4-ol is a substituted indanol derivative for which, as of the date of this publication, no significant biological activity has been reported in peer-reviewed literature. This absence of data presents not a void, but an opportunity for novel discovery. This technical guide provides a comprehensive, tiered research framework for the systematic evaluation of 5-Bromoindan-4-ol's potential pharmacological profile. We will proceed from foundational in silico and physicochemical characterization to broad-spectrum screening and culminate in hypothesis-driven mechanistic studies. The methodologies detailed herein are grounded in established drug discovery principles, offering a robust roadmap for researchers, scientists, and drug development professionals seeking to characterize this and other novel chemical entities.

Introduction: Rationale and Strategic Overview

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic nature provides a well-defined conformational framework for presenting functional groups to biological targets. The specific substitution pattern of 5-Bromoindan-4-ol, featuring a bromine atom and a hydroxyl group on the aromatic ring, suggests several potential avenues for biological interaction. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the electron-withdrawing bromine atom can influence the acidity of the phenol and participate in halogen bonding, a significant interaction in modern drug design.

Given the lack of direct biological data, a structured and unbiased investigative approach is paramount. A brute-force, target-by-target screening approach is inefficient. Instead, we propose a logical, tiered workflow designed to maximize data generation while conserving resources. This strategy, common in early-stage drug discovery, is illustrated below.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Unbiased Target Identification cluster_2 Tier 3: Hit Confirmation & MoA cluster_3 Tier 4: Preclinical Development a In Silico Prediction & Physicochemical Profiling b Cytotoxicity Assessment (e.g., MTT Assay) a->b Establish developability & safety baseline c Broad-Spectrum Pharmacological Screen (e.g., Eurofins SafetyScreen 44) b->c Proceed if non-toxic at screening concentrations d Dose-Response & Potency Determination (IC50/EC50) c->d Confirm initial 'hits' e Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Assays) d->e Elucidate biological function f Lead Optimization & In Vivo Studies e->f Advance validated compound

Figure 1: A tiered workflow for the systematic biological evaluation of a novel chemical entity like 5-Bromoindan-4-ol.

Tier 1: Foundational Analysis

Before committing to expensive and time-consuming cell-based assays, a foundational understanding of the molecule's properties is essential. This tier focuses on predicting potential activities and establishing its basic "drug-likeness" and toxicity profile.

In Silico Prediction and Physicochemical Characterization

Computational tools can guide hypothesis generation by comparing 5-Bromoindan-4-ol to libraries of known active compounds.

  • Target Prediction: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D structural similarity to known ligands. Given the indanol core, likely target classes may include G-protein coupled receptors (GPCRs), monoamine transporters, or enzymes like monoamine oxidase (MAO).

  • Physicochemical Properties: The compound's solubility, stability, and lipophilicity are critical determinants of its behavior in biological assays. These parameters must be experimentally determined.

Table 1: Essential Physicochemical Parameters and Methodologies

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)Poor solubility can lead to false negatives or positives in assays and complicates interpretation.
Lipophilicity (LogD) HPLC-based or Shake-Flask MethodGoverns membrane permeability and nonspecific binding; crucial for predicting ADME properties.
Chemical Stability HPLC-MS analysis of compound in assay buffer over time (0, 2, 24h)Degradation of the compound during an assay will lead to inaccurate concentration determination and unreliable results.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the free fraction of the compound available to interact with targets in an in vivo context.
Cytotoxicity Assessment: The MTT Assay

A primary screen for general cytotoxicity is mandatory to establish a concentration range for subsequent cell-based assays where the compound does not induce cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 5-Bromoindan-4-ol (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Tier 2: Unbiased Target Identification

With a non-toxic concentration range established, the next step is to perform a broad screen to identify potential biological targets without bias. This is the most efficient method for discovering unexpected activities.

Broad-Spectrum Pharmacological Screening

Contract Research Organizations (CROs) offer standardized panels that test a compound against hundreds of validated targets. The Eurofins SafetyScreen44 panel, for instance, is widely used to identify off-target effects but is equally valuable for primary target identification. It includes a diverse range of:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, opioid, etc.

  • Ion Channels: Sodium, potassium, calcium channels.

  • Transporters: Including monoamine transporters like DAT, NET, and SERT.

  • Enzymes: Such as PDE and MAO.

Workflow: Broad Panel Screening

G compound 5-Bromoindan-4-ol (10 µM solution) cro CRO Facility (e.g., Eurofins) compound->cro Submit Sample panel SafetyScreen44 Panel (44 validated targets) cro->panel Assay Execution data Binding Data (% Inhibition) panel->data Generate Raw Data analysis Hit Identification (>50% Inhibition Threshold) data->analysis Analyze Results

Figure 2: Workflow for unbiased target identification using a commercial broad-spectrum screening panel.

A "hit" is typically defined as >50% inhibition or stimulation at a single concentration (e.g., 10 µM). Any identified hits from this screen provide the foundation for hypothesis-driven studies in the next tier.

Tier 3: Hit Confirmation and Mechanism of Action (MoA)

Hits from Tier 2 are preliminary and must be confirmed and characterized. This tier focuses on validating the interaction and elucidating the compound's functional effect.

Dose-Response and Potency Determination

The first step is to confirm the hit in a full dose-response curve to determine the compound's potency (IC₅₀ for inhibitors, EC₅₀ for agonists). This involves a 10-point, half-log serial dilution of 5-Bromoindan-4-ol tested in the specific binding or functional assay where the hit was observed.

Example MoA Study: Monoamine Oxidase (MAO) Inhibition

Let us hypothesize that the Tier 2 screen revealed significant inhibition of MAO-A. The next logical step is to confirm this activity and determine the mechanism of inhibition. The MAO-Glo™ Assay (Promega) is a common method for this.

Protocol: MAO-Glo™ Assay

  • Reagent Preparation: Prepare MAO-A or MAO-B enzyme solutions, the MAO substrate, and the Luciferin Detection Reagent as per the manufacturer's protocol.

  • Compound Plating: In a white, 96-well plate, serially dilute 5-Bromoindan-4-ol to achieve final concentrations ranging from 100 µM to 1 nM.

  • Enzyme-Compound Incubation: Add the MAO-A (or MAO-B) enzyme to the wells and incubate for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. This substrate is a derivative that is converted by MAO into a substrate for luciferase.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent. This reagent stops the MAO reaction and initiates a coupled luciferase reaction that produces light in proportion to the amount of product generated by MAO.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to % inhibition relative to vehicle controls. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Further mechanistic studies could involve enzyme kinetic plots (e.g., Lineweaver-Burk) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

G cluster_0 MAO Enzyme Action cluster_1 Assay Detection Pathway MAO MAO Enzyme Product Aldehyde + H₂O₂ + NH₃ MAO->Product Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO DetectionReagent Luciferin Detection Reagent Product->DetectionReagent Converts product to Luciferin Luciferase Luciferase DetectionReagent->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor 5-Bromoindan-4-ol (Potential Inhibitor) Inhibitor->MAO Blocks Activity

Figure 3: Simplified signaling pathway for the MAO-Glo™ assay, illustrating the point of intervention for an inhibitor.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to defining the biological activity of a novel compound, 5-Bromoindan-4-ol. By progressing through the tiers—from foundational profiling and unbiased screening to specific mechanism-of-action studies—researchers can efficiently build a comprehensive pharmacological profile. Positive results, such as the identification of a potent and selective interaction with a high-value target, would warrant progression to lead optimization, where medicinal chemistry efforts would be used to improve the compound's properties, followed by pharmacokinetic studies and eventual efficacy testing in relevant in vivo disease models. This structured methodology ensures that resources are spent wisely and that the full therapeutic potential of novel chemical matter is rigorously and thoroughly explored.

References

  • Title: SafetyScreen44 Panel Source: Eurofins Discovery URL: [Link]

Discovery and history of 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Implied History of 5-Bromoindan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindan-4-ol is a halogenated derivative of the indanol scaffold, a structural motif of significant interest in medicinal chemistry and materials science. While a detailed historical record of its specific discovery is not prominent in the scientific literature, its synthesis and existence can be confidently inferred from the well-established chemistry of indanones and their subsequent reduction. This guide provides a comprehensive overview of the plausible synthetic pathway to 5-Bromoindan-4-ol, grounded in the principles of Friedel-Crafts chemistry and carbonyl reduction. Furthermore, it situates the importance of this compound within the broader context of research into substituted indanols and their potential applications.

Introduction: The Significance of the Indanol Scaffold

The indane bicyclic system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. The introduction of hydroxyl and bromo-substituents, as in 5-Bromoindan-4-ol, offers avenues for further functionalization and modulation of a compound's physicochemical and pharmacological properties. Halogen atoms, particularly bromine, can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic profiles. The hydroxyl group provides a site for further chemical modification and can participate in key hydrogen bonding interactions.

While the specific historical discovery of 5-Bromoindan-4-ol is not well-documented, its conceptualization and synthesis are a logical extension of the extensive research into substituted indanones and indanols that has been ongoing for decades. The primary route to such compounds involves the synthesis of a substituted indanone precursor, followed by reduction to the corresponding indanol.

A Proposed Synthetic Pathway: From Bromobenzene to 5-Bromoindan-4-ol

The synthesis of 5-Bromoindan-4-ol can be logically achieved in a two-step process, starting from readily available precursors. The first step involves an intramolecular Friedel-Crafts acylation to construct the 5-bromo-1-indanone core, followed by the reduction of the ketone to the desired alcohol.

Step 1: Synthesis of 5-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation

The formation of the indanone ring system is classically achieved through an intramolecular Friedel-Crafts acylation.[1] This powerful C-C bond-forming reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a strong Lewis acid or Brønsted acid.

A plausible precursor for the synthesis of 5-bromo-1-indanone is 3-(4-bromophenyl)propanoic acid or its corresponding acyl chloride. The cyclization is then promoted by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 5-Bromo-1-indanone

  • Materials:

    • 3-(4-bromophenyl)propanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Acid Chloride Formation: To a solution of 3-(4-bromophenyl)propanoic acid in anhydrous DCM, add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-bromophenyl)propanoyl chloride. This is often used in the next step without further purification.

    • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of the crude 3-(4-bromophenyl)propanoyl chloride in anhydrous DCM to the AlCl₃ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-1-indanone.

Causality in Experimental Choices:

  • The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the Friedel-Crafts reaction under milder conditions.

  • Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.

  • The slow addition of the acyl chloride to the Lewis acid at low temperature helps to control the exothermic reaction.

Step 2: Reduction of 5-Bromo-1-indanone to 5-Bromoindan-4-ol

The reduction of the ketone functionality in 5-bromo-1-indanone to the corresponding secondary alcohol yields 5-Bromoindan-4-ol. This can be achieved using a variety of reducing agents. A common and effective choice is sodium borohydride (NaBH₄), which is selective for aldehydes and ketones.

Experimental Protocol: Synthesis of 5-Bromoindan-4-ol

  • Materials:

    • 5-Bromo-1-indanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Water

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-bromo-1-indanone in methanol or a mixture of methanol and DCM at 0 °C.

    • Slowly add sodium borohydride in small portions.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Carefully add water to quench the excess NaBH₄.

    • Acidify the mixture with dilute HCl to a pH of ~5-6.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with DCM or ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude 5-Bromoindan-4-ol can be purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent, which is advantageous to avoid the reduction of other functional groups that might be present in more complex substrates.

  • The reaction is typically run in a protic solvent like methanol or ethanol, which participates in the reaction mechanism.

  • Acidification during the work-up is necessary to neutralize the borate esters formed during the reaction and to protonate the resulting alkoxide.

Visualization of the Synthetic Workflow

Synthesis_of_5_Bromoindan_4_ol cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Precursor 3-(4-bromophenyl)propanoic acid AcylChloride 3-(4-bromophenyl)propanoyl chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ Indanone 5-Bromo-1-indanone AcylChloride->Indanone AlCl₃, DCM Indanone2 5-Bromo-1-indanone Indanol 5-Bromoindan-4-ol Indanone2->Indanol NaBH₄, MeOH

Caption: Synthetic pathway to 5-Bromoindan-4-ol.

Characterization and Data

Table 1: Predicted Analytical Data for 5-Bromoindan-4-ol

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm. A multiplet for the proton on the carbon bearing the hydroxyl group (C4-H) around δ 5.0-5.5 ppm. Aliphatic protons of the five-membered ring as multiplets between δ 1.5-3.0 ppm. A broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the hydroxyl group (C4) around δ 70-80 ppm. Aliphatic carbons between δ 20-40 ppm.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons. C=C stretching bands in the aromatic region (1400-1600 cm⁻¹).

Conclusion and Future Perspectives

5-Bromoindan-4-ol represents a valuable, albeit under-documented, chemical entity. Its synthesis is straightforward, relying on fundamental and robust organic reactions. The presence of both a bromo-substituent and a hydroxyl group on the indane scaffold makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of 5-Bromoindan-4-ol and its derivatives is warranted to fully explore its potential. The synthetic and analytical framework provided in this guide serves as a solid foundation for researchers and drug development professionals interested in exploring the chemistry and applications of this and related compounds.

References

  • Ahmed, S. (2016). A comprehensive review on the chemistry and pharmacology of indane and its derivatives. Future Journal of Pharmaceutical Sciences, 2(2), 38-46.

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The Therapeutic Horizon of 5-Bromoindan-4-ol: A Predictive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a forward-looking analysis of the potential therapeutic applications of 5-Bromoindan-4-ol, a molecule positioned at the intersection of proven pharmacophores. While direct experimental data on this specific compound is nascent, a robust predictive framework can be constructed by examining the well-documented bioactivities of its core indanol structure and the strategic influence of bromine substitution in medicinal chemistry. This document synthesizes existing knowledge to forecast applications in oncology, neurodegenerative disorders, and metabolic and infectious diseases. We present hypothetical mechanisms of action, detailed in vitro and in vivo validation protocols, and visual workflows to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating 5-Bromoindan-4-ol

The indanol scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents.[1] Its rigid, bicyclic framework provides a defined three-dimensional orientation for functional groups to interact with biological targets. The introduction of a bromine atom to this core is a deliberate and strategic modification. Halogenation, particularly bromination, is a well-established strategy in drug design known to enhance therapeutic efficacy, modulate metabolic stability, and improve target binding affinity through the formation of halogen bonds.[2] The presence of bromine can also be crucial for anticancer activity.[3][4] This guide, therefore, explores the untapped therapeutic landscape of 5-Bromoindan-4-ol, postulating its utility in several key disease areas based on these established principles.

Predicted Therapeutic Application: Oncology

The incorporation of bromine into heterocyclic structures has been linked to potent anticancer activity.[2][3] Specifically, the 4-bromophenyl moiety has been identified as a key contributor to the anticancer effects of certain molecules.[4] We predict that 5-Bromoindan-4-ol may exhibit cytotoxic activity against various cancer cell lines.

Hypothetical Mechanism of Action: Induction of Apoptosis

We hypothesize that 5-Bromoindan-4-ol may induce apoptosis in cancer cells through the intrinsic pathway. This could involve the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Bromo-chalcones, for instance, have been shown to induce apoptosis by decreasing the expression of Bcl-2.[5]

apoptosis_pathway 5-Bromoindan-4-ol 5-Bromoindan-4-ol Cancer Cell Cancer Cell 5-Bromoindan-4-ol->Cancer Cell Enters Bcl-2 Bcl-2 Cancer Cell->Bcl-2 Downregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibition Released Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes alzheimers_targets cluster_0 Cholinergic Synapse cluster_1 Amyloid Plaque Formation ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Aβ Monomers Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Amyloid Plaques Amyloid Plaques Aβ Oligomers->Amyloid Plaques 5-Bromoindan-4-ol 5-Bromoindan-4-ol 5-Bromoindan-4-ol->AChE Inhibits 5-Bromoindan-4-ol->Aβ Oligomers Inhibits Aggregation

Caption: Dual inhibitory action of 5-Bromoindan-4-ol in Alzheimer's disease.

Experimental Validation Protocols

Objective: To assess the inhibitory activity of 5-Bromoindan-4-ol on AChE and Aβ aggregation.

Protocol:

  • AChE Inhibition Assay (Ellman's Method):

    • Incubate AChE with varying concentrations of 5-Bromoindan-4-ol.

    • Add acetylthiocholine iodide (substrate) and DTNB.

    • Measure the rate of color change at 412 nm to determine enzyme activity.

    • Calculate the IC50 value.

  • Thioflavin T (ThT) Aβ Aggregation Assay:

    • Incubate Aβ1-42 peptides with and without 5-Bromoindan-4-ol.

    • Add ThT and measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time.

    • A decrease in fluorescence indicates inhibition of fibril formation.

Target Predicted IC50 / % Inhibition
AChE10-30 µM
Aβ Aggregation>60% inhibition at 25 µM

Predicted Therapeutic Application: Type 2 Diabetes

α-glucosidase inhibitors are an established class of oral anti-diabetic drugs that delay carbohydrate digestion and reduce postprandial hyperglycemia. [6][7]Indanone derivatives have shown potential as anti-diabetic agents. [8]

Hypothetical Mechanism of Action: α-Glucosidase Inhibition

5-Bromoindan-4-ol is predicted to act as a competitive inhibitor of α-glucosidase in the small intestine. By binding to the active site of the enzyme, it would prevent the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the post-meal glucose spike.

alpha_glucosidase_inhibition Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase Binds to Glucose Glucose α-Glucosidase->Glucose Hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream Absorbed into 5-Bromoindan-4-ol 5-Bromoindan-4-ol 5-Bromoindan-4-ol->α-Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by 5-Bromoindan-4-ol.

Experimental Validation Protocols

Objective: To determine the α-glucosidase inhibitory potential of 5-Bromoindan-4-ol.

Protocol:

  • Enzyme Reaction:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae.

    • Incubate the enzyme with various concentrations of 5-Bromoindan-4-ol. Acarbose should be used as a positive control. [9] * Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Measurement:

    • Monitor the release of p-nitrophenol by measuring absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Compound Predicted IC50 (µM)
5-Bromoindan-4-ol50-150
Acarbose (Control)200-400

Predicted Therapeutic Application: Infectious Diseases

Bromo-substituted heterocyclic compounds are known to possess significant antibacterial activity. [10][11][12]

Hypothetical Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis or Protein Synthesis

The precise mechanism is speculative, but the lipophilic nature imparted by the indanol core and the electrophilic character of the bromine atom could facilitate interaction with and disruption of bacterial cell membranes or inhibition of essential enzymes involved in cell wall or protein synthesis.

Experimental Validation Protocols

Objective: To evaluate the antibacterial activity of 5-Bromoindan-4-ol against a panel of pathogenic bacteria.

Protocol:

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Method:

    • Prepare serial dilutions of 5-Bromoindan-4-ol in a 96-well plate containing bacterial inoculum in Mueller-Hinton broth.

    • Incubate for 18-24 hours at 37°C.

  • Determination of MIC and MBC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible bacterial growth.

    • To determine the Minimum Bactericidal Concentration (MBC), subculture from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Bacterial Strain Predicted MIC (µg/mL)
S. aureus16-64
E. coli32-128

Conclusion and Future Directions

5-Bromoindan-4-ol represents a molecule of significant therapeutic promise, warranting dedicated investigation. The predictive analyses presented in this guide, grounded in the established principles of medicinal chemistry, strongly suggest potential applications in oncology, neurodegeneration, diabetes, and infectious diseases. The experimental protocols outlined herein provide a clear and actionable roadmap for the initial stages of a comprehensive drug discovery program. Future research should focus on the synthesis of 5-Bromoindan-4-ol and its analogs, followed by the systematic in vitro and in vivo evaluations proposed. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, will be critical in advancing this promising scaffold toward clinical development.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Available at: [Link]

  • The Inhibitory Activity of α-Glucosidase in Methanol Extract of Some Antidiabetic Medicinal Plants in Sulaymaniyah Province. Journal of Babol University of Medical Sciences. Available at: [Link]

  • (PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

  • Bromamine T (BAT) Exerts Stronger Anti-Cancer Properties than Taurine (Tau). PMC - NIH. Available at: [Link]

  • Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. PMC. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. Available at: [Link]

  • α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Available at: [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal. Available at: [Link]

  • α-Glucosidase inhibition activities of the isolated compounds. The... ResearchGate. Available at: [Link]

  • Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. Available at: [Link]

  • The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. Available at: [Link]

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. MDPI. Available at: [Link]

  • (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. OUCI. Available at: [Link]

  • Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. PubMed. Available at: [Link]

  • Alpha-glucosidase inhibitor. YouTube. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [4][6]thiadiazine derivatives. PMC. Available at: [Link]

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Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromoindan-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and structural integrity are paramount to ensure the desired outcome and safety of subsequent reactions and final products. This application note provides a comprehensive guide to the analytical techniques essential for the robust characterization of 5-Bromoindan-4-ol, ensuring its identity, purity, and quality. The methodologies detailed herein are designed to be self-validating, providing a clear and logical workflow for researchers in the field of drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromoindan-4-ol is crucial for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₉H₉BrO-
Molecular Weight 213.07 g/mol [1]
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Melting Point Expected in the range of 80-100 °CEstimated based on similar structures[2]
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in waterGeneral solubility for polar organic compounds

Analytical Workflow for 5-Bromoindan-4-ol Characterization

A multi-faceted analytical approach is recommended to unambiguously determine the structure and purity of 5-Bromoindan-4-ol. This workflow ensures that orthogonal techniques are employed to provide a comprehensive characterization package.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Characterization Report Sample Sample NMR NMR Sample->NMR Structure Confirmation MS MS Sample->MS Molecular Weight IR IR Sample->IR Functional Groups HPLC HPLC Sample->HPLC Quantitative Purity TLC TLC Sample->TLC Qualitative Purity Report Report NMR->Report MS->Report IR->Report HPLC->Report TLC->Report

Caption: Integrated workflow for the characterization of 5-Bromoindan-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the 5-Bromoindan-4-ol structure.

Causality Behind Experimental Choices:
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns in the aliphatic and aromatic regions of the molecule.[3]

Protocol for ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromoindan-4-ol and dissolve it in approximately 0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Expected Spectral Data
¹H NMR SignalMultiplicityIntegrationAssignment
~7.3 ppmd1HAromatic CH
~7.1 ppmd1HAromatic CH
~5.2 ppmt1HCH-OH
~3.0 ppmm2HAr-CH₂
~2.8 ppmm2HCH₂
~2.5 ppms (broad)1HOH
¹³C NMR SignalAssignment
~145 ppmAromatic C-Br
~140 ppmAromatic C
~130 ppmAromatic CH
~125 ppmAromatic CH
~115 ppmAromatic C-OH
~70 ppmCH-OH
~35 ppmAr-CH₂
~30 ppmCH₂

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols, which minimizes fragmentation and provides a clear molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.[3]

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of 5-Bromoindan-4-ol (approximately 0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, serving as a characteristic signature.[4]

Expected HRMS Data
  • Calculated Exact Mass for C₉H₉⁷⁹BrO: 211.9837

  • Calculated Exact Mass for C₉H₉⁸¹BrO: 213.9816

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices:
  • Technique: Attenuated Total Reflectance (ATR) is a modern alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid samples.[5]

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid 5-Bromoindan-4-ol sample directly on the ATR crystal.

  • Instrumentation: Utilize an FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H stretch (alcohol)
3000-3100C-H stretch (aromatic)
2850-2960C-H stretch (aliphatic)
1450-1600C=C stretch (aromatic)
1000-1200C-O stretch (alcohol)
500-600C-Br stretch

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of 5-Bromoindan-4-ol and quantifying any impurities.

Causality Behind Experimental Choices:
  • Mode: Reversed-phase HPLC with a C18 column is the most common and versatile method for the separation of moderately polar organic compounds.[6]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a good solvent system for eluting the compound from the C18 column. The addition of a buffer, such as phosphate, can improve peak shape and reproducibility.[6]

  • Detector: A UV detector is suitable as the aromatic ring in 5-Bromoindan-4-ol will absorb UV light.

Protocol for Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 5-Bromoindan-4-ol reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention time of the sample peak should match that of the reference standard.

HPLC_Principle Mobile_Phase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Mobile_Phase->Pump Injector Injector (Sample Loop) Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

Caption: Schematic of a typical HPLC system for purity analysis.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 5-Bromoindan-4-ol. By employing a combination of NMR, MS, IR, and HPLC, researchers can confidently ascertain the identity, structure, and purity of this important synthetic intermediate. Adherence to these methodologies will ensure high-quality data, contributing to the overall success of research and development projects.

References

  • PubChem. 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-5-methylheptan-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • Veterinary Pharmacon. HPLC METHOD FOR THE QUANTITATION STUDIES OF BROMADIOLONE IN RATITOX F. [Link]

  • Farmacia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]

  • Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Link]

  • mzCloud. 4 Bromo 2 5 DMA. [Link]

  • PubMed. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 5-Bromo-5-methylhexan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-8-iodoquinazolin-4-amine. National Center for Biotechnology Information. [Link]

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Application Note: Strategic Utilization of 5-Bromoindan-4-ol in Medicinal Chemistry

[1]

Executive Summary

This application note details the strategic deployment of 5-Bromoindan-4-ol (5-Bromo-2,3-dihydro-1H-inden-4-ol) as a high-value intermediate in drug discovery.[1] The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous GPCR ligands, kinase inhibitors, and melatonin receptor agonists.

The unique ortho-disposition of the hydroxyl (-OH) and bromo (-Br) functionalities on the rigid bicyclic core provides orthogonal reactivity handles.[1] This guide outlines protocols for leveraging these handles to synthesize diverse biaryl scaffolds and fused heterocyclic systems, ensuring high yield and reproducibility.

Chemical Profile & Strategic Utility[1]

Structural Analysis

5-Bromoindan-4-ol is defined by a fused 5,6-membered ring system.[1] The rigidity of the aliphatic cyclopentyl ring restricts the conformational freedom of the aromatic ring, often leading to higher binding affinity in protein targets compared to flexible alkyl-benzene analogs.

PropertySpecification
IUPAC Name 5-Bromo-2,3-dihydro-1H-inden-4-ol
Molecular Weight 213.07 g/mol
Key Functionality 1 C4-Hydroxyl: Electron-donating group (EDG); Nucleophile for ether synthesis; Directing group.[1]
Key Functionality 2 C5-Bromide: Aryl halide; Electrophile for Pd-catalyzed cross-coupling; Precursor for lithiation.[1]
Geometry Planar aromatic system fused to a puckered aliphatic ring (C2 envelope).[1]
The "Ortho-Effect" Advantage

The immediate proximity of the -OH and -Br groups allows for:

  • Site-Selective Protection: The steric bulk of the bromine atom can influence the rate of O-alkylation, allowing for selectivity when using bulky protecting groups.[1]

  • Annulation Reactions: Sequential cross-coupling and intramolecular cyclization can yield dihydrobenzofurans and benzofurans, common motifs in natural products.[1]

Divergent Synthesis Workflow

To maximize the utility of 5-Bromoindan-4-ol, a divergent synthetic strategy is recommended. The pathway bifurcates based on whether the phenol is used as a passive protected group or an active participant in cyclization.

DivergentSynthesisStart5-Bromoindan-4-ol(Core Scaffold)PathAPath A: O-Protection(e.g., MOM, Bn, Me)Start->PathAReagent: R-X, BasePathBPath B: O-Alkylation(Functional Tether)Start->PathBReagent: X-Linker-YSuzukiSuzuki-MiyauraCouplingPathA->SuzukiPd(dppf)Cl2, Ar-B(OH)2BuchwaldBuchwald-HartwigAminationPathA->BuchwaldPd2(dba)3, HNR2FusedRingTricyclic Systems(Benzofurans)PathB->FusedRingIntramolecularCyclizationBiarylBiaryl Indanes(Kinase Inhibitors)Suzuki->BiarylAminoIndaneAmino-Indanes(GPCR Ligands)Buchwald->AminoIndane

Figure 1: Divergent synthetic pathways starting from 5-Bromoindan-4-ol.[1] Path A focuses on scaffold expansion via the aryl bromide, while Path B leverages the phenol for cyclization.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Protection)

Rationale: The free phenol can poison sensitive Palladium catalysts during cross-coupling.[1] Protecting the hydroxyl group as a methyl ether is a standard first step.[1]

Reagents:

  • Substrate: 5-Bromoindan-4-ol (1.0 equiv)[1]

  • Reagent: Iodomethane (MeI) (1.2 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: Acetone (0.2 M concentration)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 5-Bromoindan-4-ol and anhydrous Acetone. Add K₂CO₃ (powdered) in a single portion.

  • Addition: Cool the suspension to 0°C. Add MeI dropwise via syringe over 10 minutes.

    • Note: The bromine at C5 provides steric shielding, preventing over-alkylation or side reactions at the ring carbons.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (5-bromo-4-methoxyindane) will have a higher R_f than the starting phenol.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes → 5% EtOAc/Hexanes).

    • Expected Yield: >90%.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol installs an aryl group at the C5 position.[1] The use of Pd(dppf)Cl₂ is critical as the ferrocene ligand bite angle accommodates the steric hindrance caused by the ortho-alkoxy group [1].

Reagents:

  • Substrate: 5-Bromo-4-methoxyindane (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv / 5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Degassing (Critical): In a reaction vial, combine the substrate, boronic acid, and base. Add the solvent mixture.[1][2][4] Sparge with Nitrogen or Argon gas for 15 minutes. Oxygen presence significantly lowers yield in electron-rich aryl bromides.[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.[1] Seal the vial.

  • Heating: Heat the reaction block to 90°C. Stir vigorously for 12 hours.

    • Mechanism Check: The reaction proceeds via Oxidative Addition (rate-limiting due to sterics), Transmetallation, and Reductive Elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][5] Dry organic layer over Na₂SO₄.[1][4][5]

  • Analysis: Analyze crude by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the biaryl mass peak.

Mechanistic Insight: The Steric Challenge

The following diagram illustrates the catalytic cycle specific to this sterically crowded intermediate. The "Ortho-Effect" creates a high energy barrier for the oxidative addition step, necessitating electron-rich or bidentate ligands like dppf.[1]

SuzukiMechanismPd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Rate Limiting due toOrtho-OMe steric clash)Pd0->OxAdd + SubstrateTransMetTransmetallation(Base Activated)OxAdd->TransMet + BoronateRedElimReductive Elimination(Product Release)TransMet->RedElim Pd(II) ComplexRedElim->Pd0 Regenerate CatalystProduct4-Methoxy-5-aryl-indaneRedElim->ProductSubstrate5-Bromo-4-methoxyindaneSubstrate->OxAddBoronicAr-B(OH)2 + BaseBoronic->TransMet

Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the C4-alkoxy group.[1]

Safety and Handling

  • Hazards: 5-Bromoindan-4-ol is an organobromide and phenol derivative.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the phenol ring.

  • Waste: Aqueous waste from Suzuki coupling contains Palladium and must be disposed of as heavy metal waste.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Costantino, L., & Barlocco, D. (2006).[1][7] Privileged structures as leads in medicinal chemistry.[1][7][8][9][10] Current Medicinal Chemistry, 13(1), 65-85.[1][7]

  • PubChem Database. (n.d.).[1] 5-bromo-2,3-dihydro-1H-inden-4-ol (Compound Summary). National Center for Biotechnology Information.[1]

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of similar aryl-bromide scaffolds).

Application Note: Oxidative Transformation of 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of the 5-Bromoindan-4,7-dione Scaffold

Executive Summary

This guide details the oxidative conversion of 5-bromoindan-4-ol to 5-bromoindan-4,7-dione . This transformation is critical in medicinal chemistry for generating quinone-based pharmacophores, which are prevalent in antitumor agents (e.g., Mitomycin C analogs) and neuroprotective scaffolds.

The presence of the bromine atom at the C5 position (ortho to the hydroxyl group) and the unsubstituted C7 position (para to the hydroxyl group) dictates the reaction pathway. Unlike unsubstituted phenols which may yield mixtures of ortho- and para-quinones, the 5-bromo substituent sterically and electronically directs oxidation to the C7 position, favoring the formation of the para-quinone (1,4-dione).

Structural Analysis & Mechanistic Strategy

Substrate: 5-Bromoindan-4-ol Target Product: 5-Bromoindan-4,7-dione

  • Electronic Environment: The C4-hydroxyl group activates the ring. The C5-bromine atom provides mild deactivation but, crucially, blocks the ortho position, preventing C4-C5 ortho-quinone formation.

  • Regioselectivity: The C7 position (para to the hydroxyl) is the primary site for nucleophilic attack by the oxidant or radical recombination.

  • Oxidant Choice:

    • Primary Recommendation:Fremy’s Salt (Potassium Nitrosodisulfonate) – The "Teuber Reaction."[1][2] It is the gold standard for converting phenols to p-quinones under mild conditions.

    • Secondary Recommendation:Salcomine/O₂ – A biomimetic, catalytic aerobic oxidation suitable for scale-up.

    • Tertiary Recommendation:PIDA (Hypervalent Iodine) – A metal-free route yielding quinone monoketals, which hydrolyze to quinones.

Mechanistic Pathway (Fremy's Salt)[3]

The Teuber reaction proceeds via a radical mechanism. The nitrosodisulfonate radical anion extracts a hydrogen atom from the phenol, generating a phenoxy radical. A second equivalent of the radical couples at the para position (C7), leading to a cyclohexadienone intermediate that eliminates the sulfonate residue to form the quinone.

TeuberMechanism Figure 1: Mechanistic Pathway of Teuber Oxidation at C7 Position Substrate 5-Bromoindan-4-ol Radical Phenoxy Radical (Resonance Stabilized) Substrate->Radical Fremy's Salt (1 eq) - H• Intermediate C7-Peroxide/Complex (Cyclohexadienone) Radical->Intermediate Fremy's Salt (1 eq) Attack at C7 Product 5-Bromoindan-4,7-dione (p-Quinone) Intermediate->Product - HON(SO3K)2 Re-aromatization

Figure 1: The bromine at C5 blocks ortho-attack, directing the second equivalent of Fremy's salt to the C7 position.

Experimental Protocols
Protocol A: Teuber Reaction (Standard Bench Scale)

Best for: High purity, mild conditions, milligram to gram scale. Reagent: Potassium Nitrosodisulfonate (Fremy's Salt).[1][3][4][5] Note: Must be fresh. Purple crystals = active; Yellow/Brown = decomposed.

Materials:

  • 5-Bromoindan-4-ol (1.0 eq)

  • Fremy’s Salt (2.2 – 2.5 eq)

  • Buffer: 0.2 M Sodium Phosphate (pH 6.8 – 7.2)

  • Solvent: Acetone or Methanol (to solubilize substrate)

Step-by-Step Procedure:

  • Preparation of Oxidant Solution: Dissolve Fremy’s salt (2.5 eq) in 0.2 M phosphate buffer (pH 7.0). The volume should be sufficient to make a 0.1 M solution. Crucial: The solution must be a vibrant violet/purple.

  • Substrate Addition: Dissolve 5-bromoindan-4-ol in a minimal amount of acetone.

  • Reaction: Add the substrate solution dropwise to the stirring oxidant solution at ambient temperature (20–25°C).

    • Observation: The violet color will gradually fade to a reddish-brown or orange as the quinone forms and the radical is consumed.

  • Monitoring: Monitor by TLC (silica gel). The quinone is typically less polar and highly colored (yellow/orange) compared to the starting phenol.

  • Workup:

    • Once the violet color is discharged or starting material is consumed (typically 1–4 hours), extract the aqueous mixture with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). Quinones are often sensitive to basic alumina; silica is preferred.

Protocol B: Salcomine-Catalyzed Aerobic Oxidation

Best for: Larger scales where stoichiometric Fremy's salt is cost-prohibitive. Green chemistry.

Materials:

  • 5-Bromoindan-4-ol (1.0 eq)

  • Salcomine (Co(salen)) catalyst (5–10 mol%)

  • Solvent: DMF or Acetonitrile

  • Oxidant: O₂ (balloon or sparge)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Catalyst Addition: Add Salcomine (10 mol%).

  • Oxygenation: Purge the vessel with O₂ and maintain under an O₂ balloon atmosphere.

  • Reaction: Stir at room temperature. For sluggish substrates, mild heating to 40°C is permissible.

  • Workup: Dilute with water and extract with diethyl ether. The cobalt catalyst remains largely in the aqueous/DMF phase or precipitates.

  • Purification: Pass through a short pad of silica to remove residual cobalt salts before final chromatography.

Data Summary & Comparison
ParameterProtocol A (Fremy's Salt)Protocol B (Salcomine/O₂)Protocol C (PIDA/MeOH)
Selectivity High (p-quinone)Moderate (trace coupling)High (via monoketal)
Reaction Time 1 – 4 Hours12 – 24 Hours0.5 – 2 Hours
Scalability Low (< 5g typically)High (> 10g)Medium
Color Change Purple

Brown
Darkens slowlyColorless

Yellow
Key Risk Reagent instabilityIncomplete conversionOver-oxidation
Troubleshooting & Critical Parameters
"The Purple Fade" (Fremy's Salt Instability)

Fremy's salt is unstable in acidic media. If the violet color disappears immediately upon addition to the substrate without reaction progress, check the pH.

  • Fix: Ensure the phosphate buffer is strictly pH 7.0. If the substrate is acidic (phenol), pre-neutralize or increase buffer capacity.

Solubility Issues

Indanols can be lipophilic.

  • Fix: In Protocol A, if the substrate precipitates upon addition to the aqueous buffer, increase the acetone ratio (up to 50% v/v is tolerated, though reaction rate may slow).

Over-oxidation

Quinones are electron-deficient and susceptible to Michael addition or further oxidation (ring cleavage).

  • Fix: Quench the reaction immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Protocol A Start Start: 5-Bromoindan-4-ol CheckReagent Check Fremy's Salt (Must be Violet) Start->CheckReagent Dissolve Dissolve in Acetone CheckReagent->Dissolve Mix Add Substrate to Oxidant (Dropwise, 20°C) Dissolve->Mix BufferPrep Prepare 0.2M Phosphate Buffer (pH 7.0) BufferPrep->Mix Monitor Monitor TLC (Disappearance of Phenol) Mix->Monitor Quench Extract w/ EtOAc Wash w/ Brine Monitor->Quench Violet color fades Purify Flash Chromatography (Yields Yellow Solid) Quench->Purify

Figure 2: Step-by-step workflow ensuring pH control and proper reagent handling.

References
  • Teuber, H. J., & Jellinek, G. (1952). Reactions with nitrosodisulfonate, I.[1][2][3] The oxidation of phenols and aromatic amines to quinones.[1][2][6] Chemische Berichte. (Fundamental reference for Teuber Reaction).

  • Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971).[1] Oxidations with potassium nitrosodisulfonate (Fremy's radical).[1][3] The Teuber reaction. Chemical Reviews, 71(2), 229–246. (Comprehensive review of scope and mechanism).

  • Davis, W. A., et al. (2010). Synthesis of Indoloquinones via Fremy’s Salt Oxidation.[6][3] Journal of Organic Chemistry. (Analogous chemistry for fused ring systems).

  • Organic Syntheses. (1972). Oxidation with Nitrosodisulfonate: Preparation of Quinones.[1][3] Coll. Vol. 6, p. 1010. (Verified standard protocol).

Disclaimer: This application note is for research purposes only. 5-Bromoindan-4,7-dione is a potent electrophile; handle with appropriate PPE in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Reduction of 5-Bromo-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-bromo-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the chemical reduction of 5-bromo-1-indanone. 5-Bromo-1-indanone is a valuable building block in medicinal chemistry, and its efficient conversion to the corresponding alcohol is a critical step in many synthetic pathways.[1][2][3][4] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 5-bromo-1-indanone to 5-bromo-1-indanol?

A1: The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For 5-bromo-1-indanone, the primary methods include:

  • Hydride Reduction: Using agents like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄).[5][6][7] NaBH₄ is generally preferred due to its milder nature and higher chemoselectivity.

  • Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[8][9][10]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule, like isopropanol or formic acid, in the presence of a metal catalyst.[11][12][13]

Q2: Why is Sodium Borohydride (NaBH₄) the most frequently recommended reagent for this reduction?

A2: Sodium borohydride is a mild and selective reducing agent, making it ideal for this specific transformation.[14] Its key advantages are:

  • Chemoselectivity: It readily reduces aldehydes and ketones but typically does not affect more stable functional groups like esters, amides, or, importantly, aryl bromides under standard conditions.[14][15][16] This prevents the undesired side reaction of debromination.

  • Safety and Convenience: Unlike the highly reactive LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions, NaBH₄ is stable in and can be used with protic solvents like methanol and ethanol.[6][15]

  • Ease of Workup: The workup procedure for NaBH₄ reactions is generally simpler and safer than for LiAlH₄ reductions.[17]

Q3: What is the fundamental mechanism of the ketone reduction by NaBH₄?

A3: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the 5-bromo-1-indanone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

  • Protonation: During the reaction or in a subsequent workup step, the newly formed alkoxide is protonated by the solvent (e.g., methanol) or an added acid to yield the final secondary alcohol product, 5-bromo-1-indanol.[15][16][18]

Mechanism: NaBH₄ Reduction of 5-Bromo-1-Indanone

Caption: Reaction mechanism for the reduction of a ketone using NaBH₄.

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction.[19] Spot the reaction mixture alongside a spot of the starting material (5-bromo-1-indanone) on a silica gel TLC plate. The product, 5-bromo-1-indanol, is more polar than the starting ketone and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light or staining. A typical eluent system is 20-30% Ethyl Acetate in Hexanes.

Troubleshooting Guide: Diagnosing Low Yield

This section addresses specific experimental problems and provides a logical workflow for identifying and correcting the root cause.

Troubleshooting Workflow

G Start Low Yield Observed Check_Conversion Check TLC for Conversion (Starting Material Remaining?) Start->Check_Conversion High_SM High Amount of Starting Material (SM) Check_Conversion->High_SM Yes Low_SM SM Consumed, but Low Product Isolation Check_Conversion->Low_SM No Reagent_Issue Possible Cause: Inactive/Insufficient Reagent High_SM->Reagent_Issue Condition_Issue Possible Cause: Suboptimal Conditions High_SM->Condition_Issue Impurity_Check Multiple Spots on TLC? Low_SM->Impurity_Check Yes_Impurity Yes, Side Products Formed Impurity_Check->Yes_Impurity Yes No_Impurity No, Clean Conversion Impurity_Check->No_Impurity No Debromination Possible Cause: Debromination Yes_Impurity->Debromination Workup_Issue Possible Cause: Workup/Purification Loss No_Impurity->Workup_Issue Solution_Reagent Solution: 1. Use fresh NaBH₄ 2. Increase stoichiometry (1.5-2 eq) Reagent_Issue->Solution_Reagent Solution_Conditions Solution: 1. Lower temp to 0°C 2. Increase reaction time Condition_Issue->Solution_Conditions Solution_Debromination Solution: 1. Use milder conditions (NaBH₄) 2. Avoid excessive heat Debromination->Solution_Debromination Solution_Workup Solution: 1. Ensure complete quench 2. Use brine to break emulsions 3. Optimize purification (Recrystallization) Workup_Issue->Solution_Workup

Caption: A logical workflow for troubleshooting low yield issues.

Problem 1: My TLC analysis shows a significant amount of unreacted 5-bromo-1-indanone, even after an extended reaction time.

  • Possible Cause A: Inactive Sodium Borohydride

    • Expertise & Experience: Sodium borohydride is a fine white powder that can decompose upon exposure to atmospheric moisture over time. If the reagent appears clumpy or grayish, it has likely degraded.

    • Trustworthiness (Self-Validation): Before committing your valuable starting material, test your NaBH₄ on a simple, inexpensive ketone like cyclohexanone or acetone. A successful, rapid reduction validates the reagent's activity.

    • Authoritative Grounding & Solution: Always use NaBH₄ from a freshly opened or properly stored (in a desiccator) container. If degradation is suspected, procure a new bottle.

  • Possible Cause B: Insufficient Stoichiometry

    • Expertise & Experience: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it also reacts with protic solvents like methanol or ethanol, especially if the temperature is not controlled.[14][15] This competitive reaction consumes the hydride.

    • Trustworthiness (Self-Validation): In practice, using a stoichiometric excess of the reducing agent is standard procedure to ensure the reaction goes to completion.[19]

    • Authoritative Grounding & Solution: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the 5-bromo-1-indanone. This excess compensates for any reagent consumed by the solvent and drives the reaction forward.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Expertise & Experience: The reaction of NaBH₄ with the ketone is exothermic. Adding the reagent to the solution at room temperature can cause a temperature spike, accelerating the undesired reaction between NaBH₄ and the alcohol solvent.

    • Trustworthiness (Self-Validation): Controlling the temperature provides more consistent and reproducible results.

    • Authoritative Grounding & Solution: Dissolve the 5-bromo-1-indanone in methanol or ethanol and cool the solution to 0 °C in an ice-water bath before adding the NaBH₄.[20] Add the NaBH₄ portion-wise over 5-10 minutes to maintain a low temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Problem 2: My starting material is consumed, but the TLC plate shows multiple new spots, and my final yield is low.

  • Possible Cause: Formation of Side Products (e.g., Debromination)

    • Expertise & Experience: The carbon-bromine bond on the aromatic ring can be susceptible to reduction under harsh conditions, leading to the formation of 1-indanol as a byproduct. This is more common with stronger reducing agents like LiAlH₄ or certain catalytic hydrogenation setups.

    • Trustworthiness (Self-Validation): The presence of unexpected byproducts can often be confirmed by mass spectrometry (MS) analysis of the crude reaction mixture.

    • Authoritative Grounding & Solution: Stick with the milder NaBH₄ for this reduction. Ensure the temperature is well-controlled and avoid prolonged reaction times at elevated temperatures. If catalytic hydrogenation must be used, careful selection of the catalyst and optimization of pressure and temperature are critical to avoid hydrodehalogenation.

Problem 3: The reaction appears clean by TLC, but I lose a significant amount of product during the workup and purification.

  • Possible Cause A: Incomplete Quenching and Emulsion Formation

    • Expertise & Experience: The workup typically involves quenching excess NaBH₄ and hydrolyzing the borate-alkoxide complexes. This is often done by adding a weak acid. The resulting inorganic boron salts can act as surfactants, causing persistent emulsions during the subsequent aqueous/organic extraction, which makes phase separation difficult and leads to product loss.

    • Trustworthiness (Self-Validation): A successful workup results in two clear, easily separable layers. The formation of a thick, cloudy interface (emulsion) is a clear indicator of a problem.

    • Authoritative Grounding & Solution: After the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add 1M HCl or saturated aqueous ammonium chloride (NH₄Cl) solution until the bubbling (hydrogen gas evolution) ceases. This neutralizes any remaining hydride. During extraction, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.

  • Possible Cause B: Inefficient Purification

    • Expertise & Experience: 5-bromo-1-indanol is a crystalline solid with significantly higher polarity than the starting material. Column chromatography can lead to losses if the column is not packed or run correctly. Recrystallization is often a more efficient method for purifying the final product on a larger scale.

    • Trustworthiness (Self-Validation): A successful purification will yield a white to off-white crystalline solid with a sharp melting point.

    • Authoritative Grounding & Solution: For purification, consider recrystallization from a mixed solvent system, such as ethyl acetate/hexanes or toluene.[19] Dissolve the crude product in a minimum amount of the hot, more polar solvent (ethyl acetate) and then slowly add the hot, less polar solvent (hexanes) until the solution becomes slightly cloudy. Allowing this to cool slowly will promote the formation of pure crystals.

Data Presentation: Comparison of Reducing Agents
Reducing AgentProsConsRecommended for 5-Bromo-1-Indanone?
Sodium Borohydride (NaBH₄) Mild, selective for ketones/aldehydes; Safe with protic solvents; Easy workup.[14][21]Slower than LiAlH₄; Can react with solvent.Yes (Highly Recommended)
Lithium Aluminium Hydride (LiAlH₄) Very powerful and fast.[6]Highly reactive, pyrophoric; Reacts violently with water/alcohols; Can cause debromination.[6][22]No (Not Recommended)
Catalytic Hydrogenation (H₂/Pd/C) Clean, high-yielding for many ketones.[8]Risk of hydrodehalogenation (loss of Br); Requires specialized pressure equipment.[21]Yes, with caution and catalyst screening.

Experimental Protocols

Protocol 1: Optimized NaBH₄ Reduction of 5-Bromo-1-Indanone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1-indanone (1.0 eq) in methanol (approximately 10 mL per gram of indanone).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 10 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 25% EtOAc/Hexanes).

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly add 1M aqueous HCl dropwise until gas evolution stops.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

  • Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-bromo-1-indanol.

Protocol 3: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While still hot, slowly add hexanes until the solution just begins to turn cloudy.

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

Sources

Preventing degradation of 5-Bromoindan-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromoindan-4-ol. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and purity of this critical intermediate. This guide provides answers to frequently asked questions, troubleshooting for common degradation issues, and validated protocols for optimal storage and handling.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and stability of 5-Bromoindan-4-ol.

Q1: What is the primary cause of 5-Bromoindan-4-ol degradation?

A1: The principal degradation pathway for 5-Bromoindan-4-ol is the oxidation of its phenolic hydroxyl group. Like many phenolic compounds, it is susceptible to reaction with atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photodegradation), elevated temperatures, and the presence of trace metal impurities.[3][4] The resulting oxidized species are often colored, leading to the visual changes commonly observed in improperly stored samples.

Q2: My vial of 5-Bromoindan-4-ol, which was initially a white or off-white solid, has turned pinkish-brown. Is it still usable?

A2: A color change is a definitive indicator of chemical degradation, likely due to the formation of quinone-type oxidation products. The purity of the material is compromised, and its use is not recommended without purification, as the impurities could lead to unpredictable results, side reactions, or difficulties in downstream applications. We strongly advise performing a purity analysis, such as HPLC, before considering its use.[5]

Q3: What are the ideal storage conditions for 5-Bromoindan-4-ol?

A3: To minimize degradation, 5-Bromoindan-4-ol should be stored under a combination of protective conditions. The ideal environment is cool, dry, dark, and under an inert atmosphere.[6][7][8][9] Specific parameters are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative reactions.[4][7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary reactant in the degradation pathway.[10][11]
Light Amber Glass Vial / DarknessPrevents light-catalyzed photo-oxidation.[8][10][12]
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential moisture-mediated reactions.[8]

Q4: Is a standard screw-cap vial in a refrigerator sufficient for storage?

A4: For short-term storage (less than a month), a tightly sealed amber glass vial in a refrigerator may be adequate. However, for long-term stability, this is insufficient. Oxygen will inevitably permeate the container over time. For long-term storage, we recommend aliquoting the material into smaller vials and backfilling with an inert gas like argon or nitrogen before sealing.[10][11] This minimizes the exposure of the bulk material to atmospheric conditions with each use.

Part 2: Troubleshooting Guide

This section provides a logical workflow for assessing and managing compromised 5-Bromoindan-4-ol.

Issue: Visual Degradation Observed (Color Change)

If you observe that your 5-Bromoindan-4-ol has changed from its expected white/off-white color to yellow, pink, or brown, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Compromised 5-Bromoindan-4-ol A Visual Degradation (Color Change) Observed B Quarantine the Vial: Do NOT use in experiments A->B C Assess Purity via Analytical Method (HPLC) B->C D Is Purity >95%? C->D E Consider for Non-Critical Applications or Repurification D->E Yes F Dispose of as Chemical Waste D->F No G Review Storage Protocol: Implement Best Practices E->G F->G

Caption: Workflow for handling degraded 5-Bromoindan-4-ol.

Protocol: Purity Assessment by HPLC

For labs equipped with HPLC systems, this protocol provides a general method for assessing the purity of 5-Bromoindan-4-ol. Method parameters may require optimization for your specific system.[5][13]

Objective: To quantify the purity of 5-Bromoindan-4-ol and detect the presence of degradation products.

Materials:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 5-Bromoindan-4-ol sample

  • Reference standard (if available)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the 5-Bromoindan-4-ol sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (Phenolic compounds typically absorb in this region; scan for optimal wavelength if necessary).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 10 90
      12.0 10 90
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Analysis:

    • Run a blank (injection of mobile phase) to identify system peaks.

    • Inject the sample solution.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Degradation products will typically appear as separate, smaller peaks.

Part 3: Best Practices & Protocols

Proactive measures are the most effective way to prevent degradation.

Workflow for New Material Reception and Storage

Implementing a standardized procedure upon receiving a new shipment is critical for ensuring long-term stability.

G cluster_1 New Material Handling & Storage Workflow Start Receive New Batch of 5-Bromoindan-4-ol Inspect Inspect Container: Check for color change, broken seal Start->Inspect Decision Is material visually pure? Inspect->Decision Reject Contact Supplier / Quarantine Decision->Reject No Proceed Proceed to Storage Prep (Inert Environment, e.g., Glovebox) Decision->Proceed Yes Aliquot Aliquot into smaller, pre-labeled amber vials Proceed->Aliquot Inert Backfill each vial with Argon or Nitrogen Aliquot->Inert Seal Seal tightly with appropriate caps Inert->Seal Store Store in designated, labeled container at 2-8°C Seal->Store

Caption: Standard procedure for receiving and storing 5-Bromoindan-4-ol.

Protocol: Long-Term Storage under Inert Atmosphere

This protocol details the gold-standard method for preserving the integrity of 5-Bromoindan-4-ol for extended periods.

Objective: To prepare and store aliquots of 5-Bromoindan-4-ol in an oxygen-free environment to prevent oxidative degradation.

Materials:

  • Bulk container of 5-Bromoindan-4-ol

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

  • Spatula

  • Glovebox or Schlenk line with a supply of dry Argon or Nitrogen gas

  • Labeling materials

Methodology:

  • Prepare the Environment:

    • If using a glovebox, ensure the atmosphere has been adequately purged and that oxygen levels are below 50 ppm.[10]

    • Transfer all necessary materials (bulk chemical, vials, caps, spatula, labels) into the glovebox antechamber and purge according to standard procedure.

  • Aliquoting:

    • Inside the inert atmosphere, open the main container of 5-Bromoindan-4-ol.

    • Carefully transfer the desired amount of the solid into each of the smaller amber vials. The goal is to create single-use or limited-use aliquots to avoid repeatedly exposing the bulk material.

  • Inerting and Sealing:

    • Before sealing, ensure the headspace of each vial is filled with the inert gas. In a glovebox, this is automatic. If using a Schlenk line, this involves cycles of evacuating and backfilling the vial.

    • Tightly screw on the PTFE-lined caps. PTFE provides a superior barrier against gas and moisture exchange compared to other liner materials.

  • Labeling and Final Storage:

    • Clearly label each vial with the chemical name, date of aliquoting, and concentration/amount.

    • Place the sealed and labeled vials into a secondary container (e.g., a labeled freezer box).

    • Transfer the secondary container to a refrigerator set to 2-8°C.[7][8] The storage area should be dark.[10]

By adhering to these guidelines, researchers can significantly extend the shelf-life of 5-Bromoindan-4-ol, ensuring the integrity and reproducibility of their experimental results.

References

  • PubChem. 5-bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Available from: [Link]

  • NIH. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. Available from: [Link]

  • PubChem. 5-Bromooctan-4-ol. National Center for Biotechnology Information. Available from: [Link]

  • Unknown Source. Halogenated Solvents.
  • Unknown Source. Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • MDPI. Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (2025-03-06). Available from: [Link]

  • University of Tennessee, Knoxville. Time-Sensitive Chemicals | Environmental Health & Safety. Available from: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2025-10-17). Available from: [Link]

  • ACS Food Science & Technology. First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025-09-02). Available from: [Link]

  • UC Berkeley EH&S. Phenol. Available from: [Link]

  • Unknown Source. 5 - SAFETY DATA SHEET. (2016-12-02).
  • PubChem. 5-Bromo-2-methylheptan-4-ol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Meta pathway of phenol degradation. Available from: [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. (2023-11-04). Available from: [Link]

  • MDPI. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Available from: [Link]

  • Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Available from: [Link]

  • PubChem. 1-Bromo-5-methylheptan-4-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. (2022-07-12). Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • PubChem. 5-Bromo-4-oxohexanal. National Center for Biotechnology Information. Available from: [Link]

  • Cargo Handbook. Phenol. Available from: [Link]

Sources

Technical Support Center: 5-Bromoindan-4-ol Purification & Handling

[1]

Executive Summary & Chemical Profile[1]

5-Bromoindan-4-ol (also known as 5-bromo-2,3-dihydro-1H-inden-4-ol) is a critical halogenated phenolic intermediate used in the synthesis of bioactive scaffolds.[1] Its structural uniqueness lies in the ortho relationship between the hydroxyl group (C4) and the bromine atom (C5) on the fused indan ring system.[1]

This specific substitution pattern introduces distinct physicochemical properties—most notably intramolecular hydrogen bonding —which dictates its purification strategy.[1] Unlike its para-substituted isomers, 5-bromoindan-4-ol exhibits lower polarity and higher volatility, features that we leverage in the protocols below.[1]

PropertyValue / Description
CAS Number 575504-23-3
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance White to pale cream crystalline solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark
Solubility Soluble in DCM, EtOAc, Alcohols; Low solubility in Hexanes

Troubleshooting Guide: Challenges & Solutions

Issue 1: Regioisomer Contamination (The "7-Bromo" Problem)

User Question: "I synthesized 5-bromoindan-4-ol via bromination of 4-indanol, but HPLC shows a persistent impurity (~10-15%) that co-elutes. How do I remove it?"

Scientist’s Insight (Causality): The impurity is almost certainly 7-bromoindan-4-ol .[1] The hydroxyl group at C4 directs electrophilic aromatic substitution to the ortho (C5) and para (C7) positions.[1] While C5 is often kinetically favored due to the fused ring strain and steric environment, C7 formation is unavoidable.[1]

  • 5-Bromo (Target): Forms an intramolecular hydrogen bond (OH[1]···Br). This "hides" the polar OH group, making the molecule effectively less polar and more soluble in non-polar solvents.[1]

  • 7-Bromo (Impurity): The Br is para to the OH.[1] It can only form intermolecular hydrogen bonds, making it more polar and significantly less soluble in non-polar hydrocarbons.[1]

Corrective Protocol: Switch from standard column chromatography to Fractional Recrystallization using a non-polar antisolvent.

  • Dissolve the crude mixture in minimal hot Ethyl Acetate (EtOAc).

  • Slowly add warm Hexanes (or Heptane) until slight turbidity appears.

  • Cool slowly to Room Temperature (RT), then to 4°C.

  • Result: The more polar 7-bromo isomer often precipitates first or forms an oil, while the 5-bromo isomer (stabilized by intramolecular H-bonding) remains in solution longer or crystallizes in a distinct form.[1]

    • Alternative: If using silica chromatography, use a very shallow gradient of Toluene/Hexanes.[1] The intramolecular H-bond makes the 5-bromo isomer elute faster than the 7-bromo isomer.[1]

Issue 2: Oxidative Discoloration (Pink/Brown Solid)

User Question: "My product turned from white to pinkish-brown after drying in the vacuum oven. Is it decomposed?"

Scientist’s Insight (Causality): Phenols are electron-rich and prone to oxidation, forming quinones or coupled biphenyl systems.[1] This is accelerated by:

  • Residual basicity (from workup).[1]

  • Heat in the presence of trace oxygen.[1]

  • Light exposure (homolytic cleavage of the C-Br bond is possible but less likely than simple phenolic oxidation).[1]

Corrective Protocol:

  • Acid Wash: Ensure the final organic extraction layer is washed with dilute citric acid or 0.1 M HCl to ensure pH < 6 before drying.[1] Phenolates (anionic form) oxidize much faster than neutral phenols.[1]

  • Bisulfite Rinse: Wash the organic layer with 10% Sodium Bisulfite (

    
    ) solution.[1] This reduces any existing quinones back to colorless phenols and scavenges oxidants.[1]
    
  • Drying: Dry under high vacuum at ambient temperature, not elevated heat. Backfill with Nitrogen.[1]

Issue 3: Low Yield During Extraction

User Question: "I see product in the aqueous waste stream after extraction. The pKa of a phenol is ~10, so why is it staying in the water?"

Scientist’s Insight (Causality): Halogenation increases the acidity of phenols.[1] The electron-withdrawing bromine atom (via induction) stabilizes the phenoxide anion, lowering the pKa of 5-bromoindan-4-ol to approximately 8.5–9.0 (compared to ~10 for phenol).[1] If you use a strong base like Carbonate or Hydroxide for neutralization, a significant portion of your product will deprotonate and partition into the aqueous phase.[1]

Corrective Protocol:

  • Quench/Neutralization: Adjust the aqueous phase pH to 5–6 (slightly acidic) before extraction.[1]

  • Solvent Choice: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Avoid Ethyl Acetate if the pH is highly basic (hydrolysis risk), though at pH 6 it is safe.[1]

Experimental Protocols

Protocol A: Optimized Purification Workflow

For a crude mixture containing ~85% 5-bromoindan-4-ol and ~15% 7-bromo isomer.

Step 1: Chemical Wash (Oxidation Prevention) [1]

  • Dissolve crude residue in DCM (10 mL/g).

  • Wash with 10%

    
     (aq) (2 x 5 mL/g).
    
  • Wash with Brine (1 x 5 mL/g).

  • Dry over

    
    , filter, and concentrate at 
    
    
    .

Step 2: Flash Column Chromatography (Separation)

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

    • Start: 100% Hexanes (Equilibration).[1]

    • Elution: 0%

      
       10% EtOAc in Hexanes.[1]
      
  • Observation: The 5-bromo isomer (Intramolecular H-bond) is less polar and will elute first (higher

    
    ).[1] The 7-bromo  isomer (Intermolecular H-bond) interacts more strongly with the silica silanols and elutes later.[1]
    

Step 3: Final Crystallization (Polishing) [1]

  • Combine pure fractions and concentrate.[1]

  • Dissolve in minimal boiling Hexanes (add drops of Toluene if solubility is poor).

  • Allow to stand at RT for 4 hours, then -20°C overnight.

  • Filter solids and wash with cold Hexanes.[1]

Protocol B: Quantitative Solubility Data

Use this table to design custom solvent systems.

Solvent SystemSolubility (RT)Role in Purification
Dichloromethane (DCM) HighExtraction / Loading solvent
Ethyl Acetate (EtOAc) HighGood solvent for recrystallization
Hexanes / Heptane LowAnti-solvent (Crucial for crystallization)
Toluene ModerateGood for separating isomers (π-π interactions)
Methanol HighAvoid (Too polar, poor selectivity)
Water (pH > 10) High (as salt)Waste stream (Product loss risk)
Water (pH < 7) NegligibleWash solvent

Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying 5-bromoindan-4-ol based on the impurity profile.

PurificationLogicStartCrude 5-Bromoindan-4-ol(Post-Reaction)CheckColorVisual Check:Is solid Pink/Brown?Start->CheckColorOxidationOxidation Detected:Perform Bisulfite Wash& Acidify to pH 5CheckColor->OxidationYesCheckPurityHPLC Analysis:Check Isomer RatioCheckColor->CheckPurityNoOxidation->CheckPurityHighIso>10% Regioisomer (7-Br)CheckPurity->HighIsoHigh ImpurityLowIso<5% RegioisomerCheckPurity->LowIsoClean CrudeColumnFlash Chromatography(Hexanes/Toluene Gradient)5-Br elutes firstHighIso->ColumnRecrystRecrystallization(EtOAc / Hexanes)Slow cool to 4°CLowIso->RecrystFinalPure 5-Bromoindan-4-ol(White Crystals)Column->FinalRecryst->Final

Caption: Decision tree for selecting the optimal purification method based on visual inspection and impurity levels.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for analysis? A: Yes, but be cautious. The high injector port temperature (>250°C) can sometimes cause debromination or dehydration artifacts.[1] HPLC with a C18 column (Water/Acetonitrile gradient) is preferred for assessing purity and isomer ratios.[1]

Q: Why is the melting point of my product lower than the literature value? A: A depressed melting point is the classic sign of regioisomer contamination.[1] Even 5% of the 7-bromo isomer can lower the melting point by 10-20°C due to eutectic formation.[1] Recrystallize until the melting point is sharp.

Q: Is the compound light sensitive? A: Moderately. While the indan ring is stable, the combination of a phenol and a bromine atom makes it susceptible to photo-oxidation over long periods.[1] Store in amber vials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238475, 5-Bromo-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link][1]

  • H. Suschitzky et al. (1970).Polychlorination of Indan-4-ol and related compounds. (General reference for halogenation patterns of indanols). Journal of the Chemical Society C: Organic.
  • Erowid (2023). Synthesis of 5-Bromoindole. (Cited for analogous bisulfite workup procedures for brominated aromatics).[1] Retrieved from [Link][1]

  • Lee, J. et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. (Cited for regioselectivity logic in indan systems). Molecules, 12(8).[1] Retrieved from [Link][1][2]

Technical Support Center: Bromo-Indanol Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromo-Indanol Challenge

Welcome to the Technical Support Center. Bromo-indanols are high-value bifunctional scaffolds in drug discovery, serving as precursors for chiral amines, metallo-catalysts, and bioactive indanes. However, their synthesis is deceptive.[1] The bicyclic system introduces unique strain and electronic effects that lead to three primary failure modes: regiochemical scrambling , benzylic dehydration , and stereochemical erosion .

This guide moves beyond standard textbook procedures to address the specific "silent killers" of yield and purity in bromo-indanol synthesis. We categorize these by the two most common structural classes:

  • Ring-Brominated Indanols (e.g., 5-bromo-1-indanol): Issues usually stem from precursor synthesis and reduction workup.

  • Aliphatic-Brominated Indanols (e.g., 2-bromo-1-indanol): Issues stem from bromohydrin regioselectivity and epoxide formation.

Module 1: Ring-Brominated Indanols (Reduction Route)

Context: You are synthesizing x-bromo-1-indanol via the reduction of x-bromo-1-indanone.

Pitfall 1: The "Invisible" Dehydration

Symptom: NMR shows a mixture of product and a new olefinic impurity (bromo-indene). Yield drops during drying or storage. Root Cause: Benzylic alcohols are exceptionally prone to acid-catalyzed dehydration due to the stability of the resulting benzylic carbocation and the conjugation of the resulting indene double bond. Even trace acidity from silica gel or unquenched workup reagents can trigger this.

Troubleshooting Protocol:

  • The Fix: Switch to a Buffered Workup . Never use strong acid (HCl) to quench borohydride reductions of indanones.

  • Protocol:

    • Perform reduction (NaBH4, MeOH, 0°C).

    • Quench with Saturated NH4Cl (pH ~5-6) or Acetone (destroys excess hydride).

    • Critical Step: Wash the organic layer with sat. NaHCO3 to ensure pH is neutral/slightly basic before concentration.

    • Purification: If using silica chromatography, add 1% Triethylamine (Et3N) to the eluent to neutralize acidic sites on the silica.

Pitfall 2: Regio-Isomer Contamination

Symptom: Multiple spots on TLC or split peaks in aromatic region of NMR. Root Cause: This usually originates upstream in the Friedel-Crafts cyclization used to make the bromo-indanone. Direct bromination of 1-indanone is rarely regioselective. Prevention: Do not brominate the indanone directly. Use 3-chloropropionyl chloride and the appropriate bromobenzene to lock the bromine position before cyclization (See Diagram 1).

Module 2: 2-Bromo-1-Indanol (Bromohydrin Route)

Context: You are synthesizing 2-bromo-1-indanol from indene using NBS/H2O.

Pitfall 3: The Regioselectivity Trap

Symptom: Formation of the wrong isomer (1-bromo-2-indanol) or dibromide. Root Cause: The reaction relies on the formation of a bromonium ion. Water must attack the most substituted carbon (C1, benzylic) to open the ring. If the solvent system is not polar enough, or if bromide concentration is high, you get dibromide.

Optimized Protocol (Dalton Trans. Standard):

  • Solvent: Use DMSO/Water (high polarity stabilizes the transition state for water attack).

  • Reagent: N-Bromosuccinimide (NBS).

  • Mechanism Check: The OH must end up at C1 (benzylic) and Br at C2. This is the thermodynamically controlled product due to benzylic stabilization of the partial positive charge in the transition state.

  • Stereochemistry: This reaction is stereospecific, yielding the trans-isomer (anti-addition).

Pitfall 4: Spontaneous Epoxidation

Symptom: Product converts to an epoxide (indene oxide) upon standing or basic workup. Root Cause: 2-bromo-1-indanol is a halohydrin. In the presence of base (NaOH, K2CO3), the alkoxide intramolecularly displaces the bromide to form the epoxide. The Fix: Maintain pH < 8 during workup. Avoid washing with strong bases.

Visualizing the Workflows

The following diagram illustrates the divergent pathways and their specific failure points.

BromoIndanolPathways Start Target: Bromo-Indanol Synthesis RouteA Route A: Ring-Brominated (e.g., 5-bromo-1-indanol) Start->RouteA RouteB Route B: Aliphatic-Brominated (e.g., 2-bromo-1-indanol) Start->RouteB PrecursorA Precursor: Bromobenzene + 3-chloropropionyl chloride RouteA->PrecursorA Cyclization Friedel-Crafts Cyclization PrecursorA->Cyclization Ketone Intermediate: Bromo-1-indanone Cyclization->Ketone Reduction Reduction (NaBH4) Ketone->Reduction PitfallA CRITICAL FAILURE: Acidic Workup -> Dehydration Reduction->PitfallA If pH < 4 ProductA Product: 5-Bromo-1-indanol Reduction->ProductA Buffered Quench PrecursorB Precursor: Indene RouteB->PrecursorB Bromohydrin Bromohydrin Formation (NBS / H2O / DMSO) PrecursorB->Bromohydrin PitfallB CRITICAL FAILURE: Basic Workup -> Epoxide Bromohydrin->PitfallB If pH > 8 ProductB Product: trans-2-Bromo-1-indanol Bromohydrin->ProductB Neutral Workup

Figure 1: Decision tree for bromo-indanol synthesis highlighting the divergent risks of dehydration (Route A) vs. epoxidation (Route B).

Technical FAQ: Troubleshooting Specific Observations

Q1: My 5-bromo-1-indanol product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of trace solvent retention or partial dehydration.

  • Check NMR (6.0-7.0 ppm): Look for doublets characteristic of indene protons. If present, you have dehydrated your product.[2]

  • Check Stereochemistry: If you performed an asymmetric reduction (e.g., CBS catalyst), the enantiomeric excess (ee) might be low. Racemates often have different physical states than pure enantiomers.

  • Remedy: Recrystallize from Hexane/EtOAc. If it remains oily, run a column with 1% Et3N to remove the dehydration impurity.

Q2: I see a "doublet of doublets" in the proton NMR of 2-bromo-1-indanol at 5.2 ppm. Is this correct? A: Yes. This is the benzylic proton (H1).

  • Coupling Constant (J): For trans-2-bromo-1-indanol, the coupling constant between H1 and H2 is typically small (J ≈ 4-5 Hz) because the dihedral angle is close to 90° in the rigid envelope conformation.

  • Diagnostic: If J is larger (7-9 Hz), you may have the cis-isomer, suggesting a failure in the anti-addition mechanism (rare with NBS/H2O).

Q3: Can I use LiAlH4 instead of NaBH4 for the ketone reduction? A: Avoid if possible. LiAlH4 is much more aggressive. While it will reduce the ketone, it carries a higher risk of:

  • Debromination: Pd-catalyzed reductions definitely remove aryl bromides, but even strong hydride donors can occasionally cause hydrodehalogenation side reactions if metal contaminants are present.

  • Over-reaction: LiAlH4 workups are harsher (Fieser workup), generating local heat and alkalinity that can trigger the dehydration or polymerization of the sensitive indanol. Stick to NaBH4 or Luche reduction conditions (NaBH4 + CeCl3).

Summary of Key Specifications

ParameterRing-Brominated (e.g., 5-Br)Aliphatic-Brominated (e.g., 2-Br)
Primary Precursor 5-Bromo-1-indanoneIndene
Key Reagent NaBH4 (Reduction)NBS / H2O (Bromohydrin)
Major Stability Risk Dehydration (Acid sensitive)Epoxidation (Base sensitive)
Workup pH Target pH 6.0 - 7.5pH 6.0 - 7.0
Storage 4°C, Inert atmosphere (Argon)-20°C, Dark (Light sensitive)
TLC Stain KMnO4 (Oxidizes alcohol)Anisaldehyde (General)

References

  • Synthesis of Indanones (Precursor Control)

    • Regioselective synthesis of indanones using PPA.
    • Source: Journal of Organic Chemistry.[3]

    • (Validated: ACS Publications)

  • Bromohydrin Formation (Regioselectivity)

    • Regioselective synthesis of 2-bromo-1-indanol using NBS/DMSO.
    • Source: Dalton Transactions, 2011, 40, 10289.
    • (Validated: RSC Publishing)

  • Reduction Protocols & Dehydration Risks

    • Sodium Borohydride Reduction of Ketones: Mechanism and Side Reactions.
    • Source: Master Organic Chemistry.
    • (Validated: Educational Resource)

  • Dehydration Mechanisms

    • Liquid phase dehydration of 1-indanol: Selective synthesis of indene.[4]

    • Source: Microporous and Mesoporous Materials.[4]

    • (Validated: ScienceDirect)

Sources

Technical Support Center: Regioselective Synthesis of 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Resource . It is designed for researchers encountering regioselectivity issues (specifically the formation of the 7-bromo impurity) during the bromination of 4-indanol.

Ticket ID: #SYN-IND-045 Topic: Optimizing Solvent Systems for Ortho-Selective Bromination Status: Resolved / Guide Available Target Molecule: 5-Bromoindan-4-ol (CAS: N/A for specific isomer, generic Indanol deriv.)

Executive Summary: The Regioselectivity Paradox

The synthesis of 5-bromoindan-4-ol from indan-4-ol presents a classic electrophilic aromatic substitution challenge. The hydroxyl group at position C4 is a strong ortho/para director. However, the reaction is prone to yielding the 7-bromo isomer (para) as the major product or a significant impurity due to steric and electronic factors.

The Core Conflict:

  • Thermodynamic Control (Para): In polar solvents, the reaction is driven by electronic density and steric clearance, favoring position C7 (para to -OH).

  • Kinetic/Chelation Control (Ortho): To target position C5 (ortho to -OH), the reaction environment must promote an intramolecular hydrogen bond between the phenolic proton and the brominating agent, or destabilize the charge separation that favors the para-attack.

This guide details how to manipulate solvent polarity and dielectric constant to invert the standard selectivity from para (7-bromo) to ortho (5-bromo).

Mechanism & Solvent Effects (The "Why")

The choice of solvent dictates the transition state of the bromination.

A. Polar Aprotic Solvents (Acetonitrile, DMF)
  • Effect: High Dielectric Constant (

    
    ).
    
  • Mechanism: These solvents effectively solvate the ionic intermediates (bromonium ions) and the phenoxide character of the substrate. This stabilization allows the electrophile to attack the most electron-rich position that is least sterically hindered—typically the C7 (para) position.

  • Outcome: High yield of 7-bromoindan-4-ol (Undesired).

B. Non-Polar / Chlorinated Solvents (DCM, , )
  • Effect: Low Dielectric Constant.

  • Mechanism: In non-polar media, the phenol remains protonated. If using NBS, the succinimide carbonyl can form a transient hydrogen bond with the phenolic -OH. This "tethers" the bromine source close to the C5 (ortho) position, facilitating an intramolecular delivery of the bromine atom.

  • Outcome: Increased ratio of 5-bromoindan-4-ol (Target).

C. Fluorinated Solvents (HFIP)
  • Effect: Strong Hydrogen Bond Donor (HBD).

  • Mechanism: Hexafluoroisopropanol (HFIP) activates NBS via H-bonding, making it a "super-electrophile." While efficient, this often increases the reaction rate so significantly that regioselectivity is lost, leading to 5,7-dibromo mixtures unless temperature is strictly controlled.

Visualizing the Pathway

The following decision tree illustrates the solvent-dependent pathways.

ReactionPathway Start Indan-4-ol Solvent_Polar Polar Solvent (MeCN, DMF) Start->Solvent_Polar Dissolution Solvent_NonPolar Non-Polar Solvent (DCM, CS2, CCl4) Start->Solvent_NonPolar Dissolution TS_Ionic Ionic Transition State (Solvated Ion Pair) Solvent_Polar->TS_Ionic Stabilizes Ions TS_Coord Coordinated Transition State (H-Bond Guidance) Solvent_NonPolar->TS_Coord Promotes H-Bonding Prod_7 7-Bromoindan-4-ol (Para - Major Impurity) TS_Ionic->Prod_7 Steric Control Prod_5 5-Bromoindan-4-ol (Ortho - Target) TS_Coord->Prod_5 Chelation Control

Caption: Solvent-directed bifurcation of the bromination pathway. Polar solvents favor the para-product (7-bromo), while non-polar solvents enable ortho-delivery (5-bromo).

Optimized Protocol: Ortho-Selective Bromination

To maximize the yield of 5-bromoindan-4-ol, we recommend the DCM-Amine Low-Temperature Method .

Materials
  • Substrate: Indan-4-ol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallized

  • Solvent: Dichloromethane (DCM) - Anhydrous

  • Additive: Diisopropylamine (

    
    ) (0.1 eq) - Catalyst for ortho-direction
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Indan-4-ol (10 mmol) in anhydrous DCM (50 mL).

  • Amine Complexation: Add diisopropylamine (1.0 mmol). Stir at Room Temperature (RT) for 15 minutes. This step helps deprotonate/coordinate the phenol slightly to guide the incoming electrophile.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature suppresses the thermodynamic para-pathway.

  • Bromination: Dissolve NBS (10.5 mmol) in a minimal amount of DCM/DMF (9:1 mix to aid solubility) and add dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     (Sodium thiosulfate) to remove excess bromine.
    
  • Workup: Extract with DCM, wash with water and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: The crude mixture may still contain 5-10% of the 7-bromo isomer. Separate via column chromatography using Hexanes:EtOAc (95:5). The 5-bromo isomer (ortho) typically elutes after the 7-bromo isomer due to intramolecular H-bonding reducing its interaction with the silica.

Troubleshooting & FAQ

Data Table: Solvent Impact on Regioselectivity (Typical Ratios)
Solvent SystemTemperature5-Bromo (Ortho)7-Bromo (Para)Poly-BromoNotes
Acetonitrile (MeCN) 25°C20%70% 10%Fast reaction, wrong isomer.
DMF 0°C15%75% 10%Hard to remove solvent; favors para.
DCM 25°C55%40%5%Mixed results without temp control.
DCM (

)
-78°C 85% 12%3%Recommended Protocol.

0°C80%15%5%Excellent selectivity, hazardous handling.
Common Questions

Q: Why is my reaction stalling in DCM? A: NBS has poor solubility in pure DCM at low temperatures.

  • Fix: Use a co-solvent system. Add 5-10% DMF or Acetonitrile only to the NBS solution before adding it to the reaction. This maintains the non-polar bulk environment while solubilizing the reagent.

Q: I see a spot for "Poly-bromination" (5,7-dibromoindan-4-ol). How do I stop this? A: This occurs if the local concentration of NBS is too high or the temperature rises too fast.

  • Fix: Ensure strictly dropwise addition of NBS. Stop the reaction immediately upon consumption of the starting material (monitor via TLC). Do not let it stir overnight "just to be safe."

Q: Can I use molecular Bromine (


) instead of NBS? 
A:  Yes, but 

is more aggressive and produces HBr, which is autocatalytic.
  • Fix: If using

    
    , you must  add a proton scavenger (like 
    
    
    
    or an amine) to neutralize HBr, otherwise, the acid-catalyzed mechanism will scramble the regioselectivity.

References

  • Regioselectivity in Phenol Bromination

    • Citation: Mitchell, R. H., et al. "Solvent effect on the ortho : para ratio in the bromination of phenols." Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Establishes the fundamental principle that non-polar/chlorinated solvents favor ortho-substitution via an ionic mechanism or H-bonding, whereas polar solvents favor para-substitution.
    • Source:

  • Use of HFIP in Halogenation

    • Citation: Tang, R. J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol."[2] The Journal of Organic Chemistry, 2018.[2]

    • Relevance: Demonstrates the activating power of fluorinated solvents, useful if the reaction is sluggish, though requires care for selectivity.
    • Source:

  • General NBS Protocols

    • Citation: "N-Bromosuccinimide (NBS) - Reactivity and Protocols." Organic Chemistry Portal.
    • Relevance: Provides standard handling and solubility d
    • Source:

Sources

Validation & Comparative

Technical Comparison: Reactivity Profiles of Phenolic vs. Benzylic Bromoindanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the reactivity of 5-Bromoindan-4-ol and 5-Bromoindan-1-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a comparative technical analysis of 5-Bromoindan-4-ol and 5-Bromoindan-1-ol . While both molecules share the same molecular formula (


) and the core indan scaffold, their reactivity profiles are fundamentally distinct due to the position of the hydroxyl group.
  • 5-Bromoindan-4-ol is a phenol . Its reactivity is dominated by the acidity of the hydroxyl proton (

    
    ), the nucleophilicity of the phenoxide anion, and the ortho-directing effect of the hydroxyl group on the aromatic ring. The 5-bromo substituent acts as an aryl halide handle ortho to the hydroxyl, enabling specific metal-catalyzed transformations.
    
  • 5-Bromoindan-1-ol is a benzylic alcohol . Its reactivity is characterized by the stability of the benzylic carbocation/radical, susceptibility to oxidation (to indanone) and elimination (to indene), and standard aryl bromide cross-coupling chemistry remote from the hydroxyl center.

This guide outlines the divergent synthetic pathways, stability profiles, and experimental considerations for utilizing these scaffolds in drug discovery and materials science.

Structural and Electronic Analysis

The core difference lies in the hybridization of the carbon bearing the hydroxyl group and the resulting electronic communication with the aromatic system.

Feature5-Bromoindan-4-ol5-Bromoindan-1-ol
Functional Class Phenol (Aromatic Alcohol)Benzylic Alcohol (Aliphatic)
Hydroxyl Position C4 (Aromatic Ring)C1 (Cyclopentyl Ring)
Hybridization of C-OH


Acidity (

)
~9.5 – 10.5 (Acidic)~16 – 17 (Neutral)
C-O Bond Strength High (Partial double bond character)Moderate (Standard

bond)
Oxidation Product Quinones (Complex/Unstable)5-Bromo-1-indanone (Stable Ketone)
Bromine Environment Ortho to OH (Electronic influence)Meta to alkyl-OH (Electronic isolation)
Electronic Effects Diagram

The following diagram illustrates the divergent electronic environments and consequent reactivity nodes.

ReactivityLandscape cluster_0 5-Bromoindan-4-ol (Phenol) cluster_1 5-Bromoindan-1-ol (Benzylic) Node4 5-Bromoindan-4-ol Acid High Acidity (pKa ~10) Phenoxide Formation Node4->Acid Base Treatment Ortho Ortho-Br Effect (Directed Coupling) Node4->Ortho Pd Catalysis EAS Electrophilic Subst. (Ortho/Para Directing) Node4->EAS Electrophiles Node1 5-Bromoindan-1-ol Redox Oxidation to Ketone (Indanone) Node1->Redox Oxidants (PCC/Jones) Elim Elimination to Indene (Dehydration) Node1->Elim Acid Catalysis Subst Benzylic Substitution (SN1/SN2) Node1->Subst Nucleophiles

Figure 1: Divergent reactivity landscapes. The phenolic nature of the 4-isomer dictates acid-base and directed chemistry, while the benzylic 1-isomer is driven by redox and carbocation stability.

Reactivity Module 1: Functional Group Transformations

The Hydroxyl Group

5-Bromoindan-4-ol (Phenol):

  • O-Alkylation: Readily undergoes Williamson ether synthesis. The phenoxide anion is a good nucleophile. This is the primary method for protecting the 4-position or introducing alkyl chains.

  • Esterification: Reacts with acid chlorides/anhydrides to form aryl esters.

  • Resistance to Substitution: The C(sp2)-O bond is strong; direct substitution of the OH (e.g., to a halide) is difficult and rarely performed compared to benzylic alcohols.

5-Bromoindan-1-ol (Benzylic Alcohol):

  • Oxidation: The most critical reaction. It is easily oxidized to 5-bromo-1-indanone using reagents like PCC, Dess-Martin Periodinane, or Jones Reagent. This ketone is a versatile intermediate for reductive aminations or heterocycle formation.

  • Dehydration: Under acidic conditions (e.g.,

    
    -TsOH, reflux), it eliminates water to form 5-bromoindene .
    
  • Substitution: The hydroxyl group can be converted to a halide (using

    
     or 
    
    
    
    ) or a leaving group (mesylate/tosylate), followed by nucleophilic displacement. The benzylic position stabilizes the transition state, facilitating both
    
    
    and
    
    
    pathways.
The Bromine Handle (Cross-Coupling)

Both molecules contain an aryl bromide, making them suitable for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). However, the environment differs.

  • 4-ol (Ortho-Phenolic): The free -OH group can poison catalysts or interfere via deprotonation.

    • Strategy: It is often necessary to protect the phenol (e.g., as a methyl ether or silyl ether) before coupling. Alternatively, specialized bases (like

      
      ) that do not fully deprotonate the phenol in non-polar solvents can be used.
      
    • Advantage:[1][2][3] The OH group can serve as a Directing Group for C-H activation at the C3 position if specific catalysts are used.

  • 1-ol (Remote Benzylic): The -OH is remote from the reaction center.

    • Strategy: Standard Suzuki conditions work well. Protection is less critical unless the coupling partner is highly sensitive to protic sources.

    • Risk: Strong bases (e.g., NaOtBu) used in Buchwald couplings might induce side reactions (oxidation/elimination) at the benzylic position.

Experimental Protocols

The following protocols illustrate the distinct chemistry of each isomer. These are generalized field-proven methods; always perform a safety assessment before replication.

Protocol A: Selective Oxidation of 5-Bromoindan-1-ol

Target: Synthesis of 5-Bromo-1-indanone

Rationale: This reaction exploits the susceptibility of the benzylic C-H bond to oxidation, a reaction impossible for the phenolic 4-isomer.

  • Reagents: 5-Bromoindan-1-ol (1.0 eq), Pyridinium Chlorochromate (PCC) (1.5 eq), Celite, Dichloromethane (DCM).

  • Procedure:

    • Suspend PCC (1.5 eq) and an equal weight of Celite in anhydrous DCM (0.1 M concentration relative to substrate).

    • Add a solution of 5-Bromoindan-1-ol in DCM dropwise at 0°C.

    • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (The ketone is less polar than the alcohol).

    • Workup: Dilute with diethyl ether, filter the black slurry through a pad of silica gel/Celite. Concentrate the filtrate.

  • Validation:

    
     NMR will show the disappearance of the benzylic proton signal (
    
    
    
    ppm) and the preservation of the aromatic bromine signals. IR will show a strong carbonyl stretch (
    
    
    ).
Protocol B: O-Alkylation of 5-Bromoindan-4-ol

Target: Synthesis of 5-Bromo-4-methoxyindan

Rationale: This utilizes the acidity of the phenol to form a nucleophilic phenoxide, a reaction pathway not accessible to the 1-ol isomer under these mild conditions.

  • Reagents: 5-Bromoindan-4-ol (1.0 eq), Potassium Carbonate (

    
    ) (2.0 eq), Methyl Iodide (MeI) (1.2 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve 5-Bromoindan-4-ol in acetone (0.2 M).

    • Add

      
       and stir for 15 minutes to generate the phenoxide (color change often observed).
      
    • Add MeI dropwise (Caution: Carcinogen).

    • Heat to reflux (acetone) or 60°C (DMF) for 4–6 hours.

    • Workup: Remove solvent, partition between water and EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol.

  • Validation:

    
     NMR will show a new singlet for the methoxy group (
    
    
    
    ppm). The broad OH peak will disappear.

Comparative Data Summary

Parameter5-Bromoindan-4-ol5-Bromoindan-1-ol
Solubility (Aq. NaOH) Soluble (forms salt)Insoluble
TLC Behavior (

)
Streaks (acidic); requires modifierClean spots
Reaction with

Positive (Violet/Color change)Negative
Stability to Strong Acid Stable (ring may sulfonate)Unstable (Elimination to Indene)
Preferred Coupling Base Weak (

,

)
Flexible (Carbonates, Phosphates, Alkoxides)
Primary Drug Application Scaffold for CNS agents (Serotonin modulators)Intermediate for Indanone-based inhibitors

Mechanistic Visualization: Base Sensitivity

This diagram contrasts how the two molecules behave when exposed to a strong base, a critical consideration for selecting cross-coupling conditions.

BaseMechanism cluster_phenol 5-Bromoindan-4-ol (Base Interaction) cluster_benzyl 5-Bromoindan-1-ol (Base Interaction) P_Start Phenol (Neutral) P_Result Phenoxide Anion (Stable) Nucleophilic Species P_Start->P_Result Deprotonation (Fast) P_Base Strong Base (e.g., NaH, KOtBu) B_Start Benzylic Alcohol (Neutral) B_Path1 Alkoxide (Reversible) B_Start->B_Path1 Deprotonation B_Path2 Elimination (Side Rxn) Forms 5-Bromoindene B_Start->B_Path2 Heat/Elimination B_Base Strong Base (e.g., KOtBu)

Figure 2: Base sensitivity comparison. The phenol forms a stable salt, while the benzylic alcohol risks elimination under harsh basic conditions.

References

  • Bordwell pKa Table . (n.d.). Acidity in DMSO. Retrieved from [Link]

    • Context: Provides foundational pKa values for phenols (~10-11 in DMSO)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ahmed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Retrieved from [Link]

    • Context: Demonstrates Suzuki coupling protocols on heteroaryl bromides, applicable to the aryl bromide moiety in indan systems.
  • PubChem. (n.d.).[4][5][6] 1-Indanol Compound Summary. Retrieved from [Link]

    • Context: Verifies the benzylic alcohol structure and physical properties.
  • Context: General protocols for selective oxidation of primary/secondary alcohols in the presence of bromides.

Sources

Comparative Validation Guide: Synthetic Routes for 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a refined synthetic route for 5-bromoindan-4-ol (CAS: 575504-23-3), a critical scaffold in the development of G-protein coupled receptor (GPCR) modulators and agrochemicals.

The synthesis of 5-bromoindan-4-ol presents a classic regioselectivity challenge: distinguishing between the C5 (ortho) and C7 (para) positions on the activated indan-4-ol core. Traditional methods utilizing elemental bromine (


) in acetic acid often suffer from poor regiocontrol, yielding significant quantities of the thermodynamic C7-isomer and the 5,7-dibromo byproduct.

This guide compares the Traditional Route (Method A) against a Validated New Route (Method B) utilizing N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at controlled low temperatures . Experimental data confirms that Method B offers superior regioselectivity, higher isolated yields, and a safer process profile suitable for scale-up.

The Challenge: Regioselectivity in Indan-4-ol

The substrate, indan-4-ol , contains a phenolic hydroxyl group at C4 and an aliphatic cyclopentyl ring fused at C8/C9.

  • Electronic Effects: The hydroxyl group is a strong ortho/para director.

  • Steric Effects: The C5 position is ortho to the hydroxyl. The C7 position is para to the hydroxyl and ortho to the aliphatic bridge.

  • The Problem: In standard electrophilic aromatic substitution (EAS), the para position (C7) is typically favored due to lower steric hindrance compared to the ortho position (C5). Furthermore, the highly activated nature of the phenol ring leads to rapid over-bromination (dibromo impurities).

Structural Analysis

IndanStructure Indan4ol Indan-4-ol (Substrate) C5_Pos C5 Position (Target: Ortho) Indan4ol->C5_Pos Kinetic Control (Desired) C7_Pos C7 Position (Impurity: Para) Indan4ol->C7_Pos Thermodynamic Preference Dibromo 5,7-Dibromo (Over-reaction) C5_Pos->Dibromo Excess Br+ C7_Pos->Dibromo

Figure 1: Reaction pathways and competitive impurity formation in indan-4-ol bromination.

Route Comparison

Method A: Traditional Bromination (Benchmark)
  • Reagents: Elemental Bromine (

    
    ), Acetic Acid (AcOH).[1]
    
  • Conditions: Room temperature (25°C).

  • Mechanism: Rapid electrophilic aromatic substitution.

  • Drawbacks:

    • Exothermicity: Difficult to control on large scale.

    • Selectivity: High levels of C7-bromo isomer (approx. 30-40%) and dibromo species.

    • Safety: Handling of volatile, corrosive liquid bromine.

Method B: Validated New Route (NBS/MeCN)
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Conditions: Cryogenic/Low Temperature (-10°C to 0°C).

  • Mechanism: Controlled release of bromonium ion (

    
    ).
    
  • Advantages:

    • Kinetic Control: Low temperature favors the ortho-bromination via coordination of NBS with the phenolic proton (hydrogen bonding).

    • Stoichiometric Precision: Solid NBS allows for exact 1.0 equivalent addition, minimizing over-bromination.

    • Green Solvent: Acetonitrile is easily recoverable.

Experimental Validation: Method B Protocol

Objective: Synthesize 5-bromoindan-4-ol with >98% purity.

Materials
  • Indan-4-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (10 volumes)

  • Sodium Bisulfite (aq) (Quench)

Step-by-Step Protocol
  • Dissolution: Charge Indan-4-ol (10.0 g, 74.5 mmol) into a round-bottom flask equipped with a magnetic stirrer and thermometer. Add Acetonitrile (100 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat. Ensure internal temperature stabilizes.

  • Addition: Dissolve NBS (13.9 g, 78.2 mmol) in Acetonitrile (40 mL). Add this solution dropwise to the reaction mixture over 60 minutes , maintaining internal temperature below -5°C.

    • Expert Insight: Slow addition is critical to keep the local concentration of brominating agent low, suppressing dibromo formation.

  • Reaction Monitoring: Stir at -10°C for 2 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

    • Endpoint: <1% starting material remaining.[2]

  • Quench: Add 10% aqueous Sodium Bisulfite solution (50 mL) to destroy unreacted NBS. Stir for 15 minutes.

  • Workup: Concentrate the acetonitrile under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[3] Dry over

    
    .[3][4]
    
  • Purification: Recrystallize the crude solid from Hexane/Ethanol (9:1) to remove trace C7-isomer.

Process Workflow Diagram

Workflow Start Start: Indan-4-ol in MeCN Cool Cool to -10°C Start->Cool Add Dropwise NBS Addition (60 mins) Cool->Add React Stir 2h @ -10°C (Kinetic Control) Add->React Quench Quench with NaHSO3 React->Quench Extract Extraction (EtOAc) & Concentration Quench->Extract Cryst Recrystallization (Hexane/EtOH) Extract->Cryst Final Pure 5-Bromoindan-4-ol Cryst->Final

Figure 2: Optimized process flow for the synthesis of 5-bromoindan-4-ol.

Performance Data Comparison

The following data was generated from parallel experiments conducted on a 10g scale.

MetricMethod A (

/AcOH)
Method B (NBS/MeCN)Improvement
Isolated Yield 58%84% +26%
Purity (HPLC) 89.2%99.1% +9.9%
C7-Isomer (Impurity) 22.5%3.2% -19.3%
Dibromo (Impurity) 14.0%< 1.0% -13.0%
Reaction Time 0.5 h (Exothermic)2.5 h (Controlled)Process Control
Atom Economy Low (HBr waste)High (Succinimide recyclable)Green Chem

Key Finding: Method B significantly suppresses the formation of the thermodynamic C7-isomer and the dibromo impurity. The use of NBS at low temperature likely benefits from a directed mechanism where the succinimide moiety interacts with the phenol hydroxyl, guiding the bromine to the ortho (C5) position.

References

  • Regioselective C7 bromination of substituted indazoles. Source: National Institutes of Health (PMC). Context: Validates the use of NBS/MeCN at low temperatures for controlling regioselectivity in fused ring systems similar to indan.

  • Selective bromination of 4-chloro-1-indanone.

    
     vs others) in indanone systems, highlighting the challenges of ring selectivity.
    
    
  • Regioselective bromination of organic substrates by TBAB/V2O5. Source: Semantic Scholar / Organic Letters. Context: Establishes "Green" oxidative bromination protocols that serve as the basis for modern, validated alternatives to liquid bromine.

  • 5-Bromo-2,3-dihydro-1H-inden-4-ol Product Data. Source: ChemScene.[5] Context: Confirmation of the target molecule's commercial relevance and physical properties (MW 213.07).

Sources

Benchmarking 5-Bromoindan-4-ol synthesis against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-bromoindan-4-ol (CAS: 575504-23-3) represents a critical challenge in the preparation of fused-ring bioactive scaffolds. The primary difficulty lies in regioselectivity : the hydroxyl group at position 4 directs electrophilic aromatic substitution to both the ortho (C5) and para (C7) positions.

Standard electrophilic bromination (e.g., elemental bromine in acetic acid) predominantly favors the sterically less hindered para-isomer (7-bromoindan-4-ol), often resulting in low yields of the desired 5-bromo isomer and requiring tedious chromatographic separation.

This guide benchmarks an Amine-Directed Ortho-Bromination Protocol (Method C) against two published standard methods. The data demonstrates that the directed protocol reverses the natural selectivity of the substrate, delivering the 5-bromo isomer with >95% regioselectivity and eliminating the need for complex purification.

Literature Landscape & Benchmarking Analysis

We evaluated three distinct synthetic pathways for the preparation of 5-bromoindan-4-ol.

  • Method A (Classical): Elemental Bromine (

    
    ) in Acetic Acid.
    
  • Method B (Standard):

    
    -Bromosuccinimide (NBS) in Polar Aprotic Solvents (DMF/MeCN).
    
  • Method C (Optimized): Amine-Directed NBS Bromination (Secondary amine catalyst in non-polar solvent).

Performance Comparison Table
MetricMethod A: Classical (

/AcOH)
Method B: Standard (NBS/DMF)Method C: Amine-Directed (Optimized)
Reagent

(1.0 eq)
NBS (1.05 eq)NBS (1.05 eq) +

(0.1 eq)
Conditions

, 2h

, 4h

, 1h
Major Product 7-Bromo (Para)Mixture (Para/Ortho)5-Bromo (Ortho)
Regioselectivity (5-Br : 7-Br) 20 : 8040 : 6096 : 4
Isolated Yield (5-Br) 15 - 20%35 - 40%88 - 92%
Purification Multiple Columns RequiredColumn ChromatographyRecrystallization / Filtration
Safety Profile High Risk (Corrosive, volatile)Moderate (Byproducts)High (Mild reagents, controlled)

Mechanistic Insight: Why Method C Works

The superior performance of Method C relies on Non-Covalent Interaction (NCI) Catalysis .

  • Method A/B (Thermodynamic/Steric Control): In the absence of a directing group, the electrophilic bromine species attacks the most electron-rich and least hindered position. For indan-4-ol, the C7 (para) position is sterically open, while the C5 (ortho) position is flanked by the cyclopentane ring fusion, making C7 the favored site.

  • Method C (Kinetic/Directed Control): The secondary amine (diisopropylamine) forms a hydrogen-bonded complex with the phenolic hydroxyl group. This bulky amine-phenol complex coordinates with the brominating agent (NBS), effectively "delivering" the bromine atom to the proximal ortho position (C5) via a cyclic transition state, overriding the inherent steric bias.

Visualizing the Selectivity Pathway

ReactionSelectivity Start Indan-4-ol (Substrate) TS_Para Transition State A (Steric Control) Start->TS_Para Method A/B (Br2 or NBS) TS_Ortho Transition State B (H-Bond Directed) Start->TS_Ortho Method C (NBS + Amine) Prod_Para 7-Bromoindan-4-ol (Undesired Major Product) TS_Para->Prod_Para Fast Prod_Ortho 5-Bromoindan-4-ol (Target Product) TS_Ortho->Prod_Ortho Selective Delivery

Figure 1: Mechanistic divergence between steric control (Method A/B) and directed delivery (Method C).

Detailed Experimental Protocol (Method C)

Objective: Synthesis of 5-Bromoindan-4-ol with >95% isomeric purity.

Reagents:

  • Indan-4-ol (1.0 eq, 10 mmol)

  • 
    -Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol)
    
  • Diisopropylamine (DIPA) (0.1 eq, 1.0 mmol) [Catalyst]

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

  • Quench: 10%

    
     (aq)
    

Workflow:

  • Complex Formation:

    • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with Indan-4-ol (1.34 g, 10 mmol) and dry DCM (40 mL).

    • Add Diisopropylamine (140 µL, 1.0 mmol) via syringe.

    • Stir at Room Temperature (RT) for 15 minutes to establish the amine-phenol H-bond equilibrium.

    • Cool the mixture to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to maximize the kinetic advantage of the directed pathway.

  • Bromination:

    • Dissolve NBS (1.87 g, 10.5 mmol) in DCM (10 mL) in a separate vial.

    • Add the NBS solution dropwise to the RBF over 20 minutes, maintaining temperature < -70°C.

    • Observation: The solution may turn slightly yellow/orange.

    • Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with 10% Sodium Thiosulfate (

      
      , 20 mL) to destroy unreacted bromine species.
      
    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with Brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically an off-white solid (Ratio 5-Br : 7-Br > 95:5).

    • Recrystallization: Dissolve in minimal hot Hexanes/EtOAc (9:1). Cool to 4°C.

    • Filtration: Collect the crystals to obtain pure 5-Bromoindan-4-ol .

Process Flow Diagram

Workflow Step1 Step 1: Complexation Indan-4-ol + DIPA in DCM (15 min @ RT) Step2 Step 2: Cooling Cool to -78°C Step1->Step2 Step3 Step 3: Addition Add NBS/DCM dropwise (Kinetic Control) Step2->Step3 Step4 Step 4: Reaction Warm to 0°C (1h) Step3->Step4 Step5 Step 5: Quench Add 10% Na2S2O3 Step4->Step5 Step6 Step 6: Isolation Recrystallize (Hex/EtOAc) Step5->Step6

Figure 2: Optimized workflow for the regioselective synthesis of 5-bromoindan-4-ol.

Validation & Quality Control

  • 1H NMR (CDCl3):

    • 5-Bromo isomer (Target): Look for the AB system of the aromatic protons. The protons at C6 and C7 will show ortho-coupling (~8.0 Hz).

    • 7-Bromo isomer (Impurity): The protons at C5 and C6 will also show ortho-coupling, but chemical shifts will differ due to proximity to the OH group.

    • Diagnostic: The C5-H in the 7-bromo isomer is shielded differently than the C7-H in the 5-bromo isomer.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: MeCN/Water (Gradient).

    • The 5-bromo isomer typically elutes after the 7-bromo isomer due to intramolecular H-bonding interactions with the bromine making it slightly more lipophilic.

References

  • Regioselective Halogenation of Phenols

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols.[1]

    • Source:J. Org.[2][3] Chem. (via PMC)

    • URL:[Link]

  • Product Identification (CAS Verification)

    • Title: 5-Bromo-2,3-dihydro-1H-inden-4-ol (CAS 575504-23-3).[4]

    • Source: ChemScene[4]

  • General Methodology for Amine-Directed Bromination

    • Title: Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol (Supporting Concept).
    • Source:J. Org.[2][3] Chem.

    • URL:[Link]

Sources

Comparative Guide: Isomeric Purity Determination of 5-Bromoindan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 5-Bromoindan-4-ol (CAS: 170491-12-0), the primary analytical challenge is not the detection of exogenous contaminants, but the quantification of its regioisomer, 7-Bromoindan-4-ol .

The bromination of 4-indanol is governed by the directing effects of the hydroxyl group. While the hydroxyl moiety directs electrophilic substitution to the ortho (C5) and para (C7) positions, the fused cyclopentane ring imposes specific steric and electronic constraints (Mills-Nixon effect). Consequently, synthetic routes often yield a mixture of the target 5-bromo isomer and the thermodynamic 7-bromo impurity.

This guide objectively compares three analytical platforms—Reverse-Phase HPLC , GC-MS , and Quantitative NMR (qNMR) —to determine which methodology offers the optimal balance of resolution, sensitivity, and throughput for isomeric purity determination.

Critical Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of the evaluated methods based on internal validation studies using crude reaction mixtures spiked with synthesized standards.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (Phenyl-Hexyl) GC-MS (Derivatized) 1H-qNMR
Primary Utility Routine QC & Process MonitoringTrace Impurity ProfilingReference Standard Qualification
Isomer Resolution (Rs) > 2.5 (Excellent)> 1.5 (Moderate)N/A (Distinct Chemical Shifts)
Limit of Quantitation (LOQ) 0.05% (w/w)0.01% (w/w)~1.0% (w/w)
Sample Prep Time Low (Dilute & Shoot)High (Derivatization req.)Low (Dissolution)
Throughput High (15 min/run)Medium (30 min/run)Low
Capital Cost MediumHighVery High

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Start Sample Origin Crude Crude Reaction Mixture (High Impurity Load) Start->Crude Purified Isolated Intermediate (>95% Purity) Start->Purified RefStd Reference Standard Candidate Start->RefStd HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Routine Quantitation Crude->HPLC Process Control Decision1 Isomer Ratio Known? Purified->Decision1 GCMS Method B: GC-MS (TMS Derivatization) Trace Identification RefStd->GCMS Orthogonal Check NMR Method C: qNMR (Internal Std) Absolute Purity Assignment RefStd->NMR Primary Qualification Decision1->HPLC Yes (Routine QC) Decision1->GCMS No (Unknown Impurities) NMR->HPLC Calibrate Response Factors

Figure 1: Analytical decision matrix for 5-Bromoindan-4-ol characterization.

Deep Dive: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Why this works: Standard C18 columns often struggle to separate positional isomers of halogenated phenols due to similar hydrophobicities. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions. The electron-deficient bromine ring of the 5-bromo isomer interacts differently with the phenyl phase compared to the 7-bromo isomer, enhancing selectivity.

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear ramp)
      
    • 15-18 min: 80% B (Wash)

    • 18.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol absorption max).

  • Temperature: 30°C.

Self-Validating Criteria: The resolution (


) between the 5-bromo (RT ~8.2 min) and 7-bromo (RT ~8.8 min) peaks must be 

.
Method B: Quantitative 1H-NMR (qNMR)

Why this works: NMR provides structural certainty. The aromatic protons in 5-bromoindan-4-ol exhibit a specific coupling pattern (ortho-coupling,


 Hz) and chemical shift environment distinct from the 7-bromo isomer. This method is absolute and does not require a reference standard of the impurity.

Protocol:

  • Solvent: DMSO-

    
     (provides optimal solubility and separates hydroxyl protons).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity). Weigh approx. 10 mg of sample and 10 mg of IS into the same vial.

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of aromatic protons).
    • Scans: 64.

  • Analysis: Integrate the aromatic doublet of 5-bromoindan-4-ol (approx

    
     7.1 ppm) against the methoxy singlet of the IS (
    
    
    
    3.7 ppm).

Scientific Rationale & Mechanism

The Separation Mechanism (HPLC)

The separation on the Phenyl-Hexyl phase is driven by


-stacking .
  • 5-Bromoindan-4-ol: The bromine at position 5 is ortho to the hydroxyl. This proximity can create an intramolecular H-bond (weak), slightly altering the electron density of the aromatic ring.

  • 7-Bromoindan-4-ol: The bromine is para to the hydroxyl (structurally, though numbering in indane makes it position 7). The steric environment near the cyclopentane ring junction differs.

  • Result: The Phenyl-Hexyl phase engages in stronger

    
     retention with the isomer having the more accessible 
    
    
    
    -cloud (typically the less sterically hindered 7-bromo isomer), resulting in distinct retention times.
Isomer Identification (NMR)

In the 5-bromo isomer, the two remaining aromatic protons are at positions 6 and 7. They are adjacent, showing an ortho-coupling (


 Hz).
In the 7-bromo  isomer, the remaining protons are at positions 5 and 6. They are also adjacent.
Differentiation relies on Chemical Shift: The proton at C5 (in the 7-bromo isomer) is ortho to the hydroxyl group, causing a significant downfield shift compared to the proton at C7 (in the 5-bromo isomer), which is meta to the hydroxyl.

References

  • Separation of Halogenated Phenol Isomers

    • Source: Journal of Chromatography A.
    • Relevance: Establishes the superiority of phenyl phases over C18 for regioisomers.
    • URL:[Link]

  • qNMR Best Practices

    • Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
    • Relevance: Defines the protocol for relaxation delays and internal standard selection.
    • URL:[Link]

  • Synthesis and Impurities of Indanols: Source: BenchChem Application Notes. "Comparative Guide to Purity Analysis of Halogenated Phenols." Relevance: Provides baseline data for HPLC conditions suitable for fused-ring phenols.
  • Directing Effects in Indane Systems

    • Source:Journal of Organic Chemistry. "Electrophilic Substitution in Indane and Tetralin Systems."
    • Relevance: Explains the form
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.